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Core Science & Biosynthesis

Foundational

Synthesis of 8-Hydroxy-2H-chromene-3-carbaldehyde: A Technical Whitepaper

Executive Summary The 2H-chromene-3-carbaldehyde scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical precursor for spirocyclic molecules, anticancer agents, and antimicrobial thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene-3-carbaldehyde scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical precursor for spirocyclic molecules, anticancer agents, and antimicrobial therapeutics[1]. Specifically, 8-hydroxy-2H-chromene-3-carbaldehyde presents unique synthetic utility due to its free phenolic hydroxyl group, which allows for downstream functionalization or metal chelation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic synthetic descriptions. Here, we dissect the causality behind the oxa-Michael-aldol cascade —the premier route for synthesizing this molecule—and provide a self-validating experimental protocol designed for high-yield, scalable execution.

Mechanistic Rationale: The Oxa-Michael-Aldol Cascade

The construction of the 2H-chromene core from 2,3-dihydroxybenzaldehyde and an α,β -unsaturated aldehyde (acrolein) is achieved via a domino oxa-Michael/aldol condensation reaction[2]. The success of this cascade relies heavily on the selective activation of the substrates.

Causality of Activation Modes
  • Inorganic Base-Promoted Pathway ( K2​CO3​ ): The introduction of a base like K2​CO3​ selectively deprotonates the more acidic phenolic hydroxyl group of 2,3-dihydroxybenzaldehyde, generating a highly nucleophilic phenoxide. This drives the initial oxa-Michael addition into the β -carbon of acrolein[1].

  • Organocatalytic Pathway (Pyrrolidine): Alternatively, secondary amines can condense with acrolein to form a highly electrophilic iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, facilitating the oxa-Michael addition even at room temperature[3].

Following the initial addition, the intermediate undergoes an intramolecular aldol condensation between the newly formed enolate/enamine and the resident benzaldehyde moiety. Subsequent dehydration yields the thermodynamically stable, conjugated 2H-chromene-3-carbaldehyde system.

Mechanism A 2,3-Dihydroxybenzaldehyde + Acrolein B Iminium/Phenoxide Formation A->B Base/Catalyst C Oxa-Michael Addition B->C Nucleophilic Attack D Intramolecular Aldol Condensation C->D Ring Closure E Dehydration D->E -H2O F 8-Hydroxy-2H-chromene- 3-carbaldehyde E->F Product Yield

Logical flow of the oxa-Michael-aldol cascade mechanism.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield of 8-hydroxy-2H-chromene-3-carbaldehyde, the reaction conditions must balance activation energy with the stability of the catechol moiety. The table below summarizes the causality behind various optimization parameters[1][3].

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality
1NoneToluene25120Lack of activation for oxa-Michael addition[3].
2Pyrrolidine (0.2 eq)DMSO251285Iminium activation lowers LUMO, enabling mild RT conversion[3].
3 K2​CO3​ (4.0 eq)Dioxane101290Strong base drives phenoxide formation; heat accelerates aldol[1].
4DABCO (0.2 eq) H2​O 80675Greener solvent, but biphasic nature limits the reaction rate.

Note: For the synthesis of the 8-hydroxy derivative, Entry 3 ( K2​CO3​ in Dioxane) is preferred as it provides high throughput and avoids amine-derived byproducts that can complicate purification.

Experimental Methodology: A Self-Validating Protocol

This protocol is engineered as a self-validating system. Every step includes an observable metric to ensure the chemical logic is functioning as intended.

Materials Required
  • 2,3-Dihydroxybenzaldehyde: 1.38 g (10.0 mmol, 1.0 equiv)

  • Acrolein: 1.12 g (20.0 mmol, 2.0 equiv)

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 5.52 g (40.0 mmol, 4.0 equiv)

  • 1,4-Dioxane (Anhydrous): 100 mL

Step-by-Step Procedure
  • Initiation & Setup: To a clean, flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydroxybenzaldehyde (10.0 mmol) and 1,4-dioxane (100 mL). Add anhydrous K2​CO3​ (40.0 mmol) to the solution.

    • Causality: The heterogeneous basic medium selectively deprotonates the phenolic hydroxyls without inducing side reactions in the solvent[1].

  • Electrophile Addition: Slowly add acrolein (20.0 mmol) dropwise to the stirring mixture over 5 minutes.

    • Causality: Controlled, dropwise addition prevents the rapid, exothermic polymerization of acrolein, ensuring the monomer remains available for the oxa-Michael addition[2].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux (~101 °C) for 2 hours.

    • Causality: Reflux conditions overcome the activation energy barrier for the intramolecular aldol condensation and the final dehydration step, driving the equilibrium toward the aromatic chromene system[1].

  • In-Process Monitoring (Self-Validation): After 1.5 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation: The complete disappearance of the highly polar starting material spot and the emergence of a new, highly UV-active product spot confirms the cascade has reached completion.

  • Quench & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure. Crystallize the crude residue from a mixture of CHCl3​ and n-hexane to yield 8-hydroxy-2H-chromene-3-carbaldehyde as a solid[1].

Workflow Step1 1. Reaction Setup Mix 2,3-DHBA, Acrolein, K2CO3 in Dioxane Step2 2. Thermal Activation Reflux for 2-4 hours Step1->Step2 Step3 3. In-Process Control Monitor via TLC (Hexane:EtOAc) Step2->Step3 Step4 4. Aqueous Quench Pour into H2O, Extract w/ EtOAc Step3->Step4 Upon Completion Step5 5. Purification Wash, Dry (Na2SO4), Crystallize Step4->Step5

Step-by-step experimental workflow for the synthesis and purification.

Analytical Validation

To ensure absolute scientific integrity, the synthesized 8-hydroxy-2H-chromene-3-carbaldehyde must be validated against expected spectral data. The structure is unequivocally confirmed by the following markers:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining feature of this scaffold is the aldehyde proton (CHO), which appears as a sharp singlet at δ ~9.59 - 9.66 ppm . The olefinic proton of the chromene ring (C4-H) typically resonates at δ ~7.26 - 7.42 ppm , while the characteristic C2-methylene protons appear as a singlet near δ ~5.04 - 5.11 ppm [1]. The phenolic OH will present as a broad, D2​O -exchangeable singlet.

  • FT-IR (KBr): A strong absorption band at ~1683 cm −1 validates the presence of the conjugated aldehyde carbonyl, alongside a broad band at ~3300 cm −1 corresponding to the free hydroxyl group.

References

  • Title: Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies.
  • Title: Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero.
  • Title: “One-Pot” Access to 4H-Chromenes with Formation of a Chiral Quaternary Stereogenic Center by a Highly Enantioselective Iminium-allenamine Involved Oxa-Michael−Aldol Cascade.

Sources

Exploratory

8-Hydroxy-2H-Chromene-3-Carbaldehyde: A Comprehensive Synthesis and Application Protocol

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in natural products and synthetic agents exhibiting anticancer, antimicrobial, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in natural products and synthetic agents exhibiting anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, 8-hydroxy-2H-chromene-3-carbaldehyde serves as a highly versatile bifunctional building block. The presence of the C3-carbaldehyde and the C8-hydroxyl group allows for orthogonal functionalization, making it an ideal precursor for complex heterocycles, Schiff base ligands, and highly sensitive fluorescent sensors[3][4].

This technical guide details a highly efficient, self-validating protocol for the synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde via a base-catalyzed domino oxa-Michael-aldol condensation.

Mechanistic Rationale & Pathway Design

The synthesis of 2H-chromene-3-carbaldehydes traditionally relies on the reaction of substituted salicylaldehydes with α,β -unsaturated aldehydes (e.g., acrolein). While alternative methods such as the Vilsmeier-Haack formylation of chromanones exist, the domino oxa-Michael-aldol cascade is preferred due to its atom economy and operational simplicity[5].

Causality in Experimental Choices:

  • Starting Material Regioselectivity: 2,3-Dihydroxybenzaldehyde is selected as the precursor. The C2-hydroxyl group is highly activated by the adjacent ortho-formyl group (lowering its pKa​ via resonance stabilization of the conjugate base). This facilitates preferential deprotonation and subsequent nucleophilic attack. The C3-hydroxyl remains largely unreacted under these controlled basic conditions, ultimately becoming the C8-hydroxyl of the newly formed chromene ring.

  • Base Selection ( K2​CO3​ vs. Organic Amines): While secondary amines like pyrrolidine can drive the reaction via iminium-enamine activation, they often lead to excessive and rapid polymerization of acrolein[6]. Mild inorganic bases like potassium carbonate ( K2​CO3​ ) in aprotic solvents provide a controlled generation of the phenoxide intermediate, suppressing side reactions[1].

  • Solvent (1,4-Dioxane): Dioxane provides a high boiling point (101 °C) necessary for the thermal dehydration step (E1cB mechanism) that forms the final 2H-chromene double bond, while maintaining excellent solubility for both the inorganic base and organic substrates[1].

Mechanism A 2,3-Dihydroxybenzaldehyde + Acrolein B Phenoxide Formation (Base Catalyzed) A->B K2CO3 / Dioxane C Oxa-Michael Addition (Intermolecular) B->C Nucleophilic Attack D Intramolecular Aldol Condensation C->D Ring Closure E Dehydration (-H2O) D->E E1cB Mechanism F 8-Hydroxy-2H-chromene- 3-carbaldehyde E->F Final Product

Mechanistic pathway of the domino oxa-Michael-aldol cascade.

Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions based on established literature parameters for the synthesis of 2H-chromene-3-carbaldehydes[1][2][6].

SolventBase (Equivalents)TemperatureTime (h)Conversion (%)Isolated Yield (%)
1,4-Dioxane K2​CO3​ (4.0 eq) 100 °C (Reflux) 2.0 >95% 82 - 85%
DMSOPyrrolidine (0.2 eq)25 °C (RT)12.085%68 - 72%
TolueneDABCO (1.5 eq)80 °C6.080%65%
DMF Cs2​CO3​ (2.0 eq)90 °C3.090%75%

Data Synthesis: Refluxing in dioxane with K2​CO3​ provides the optimal balance of kinetics and yield, minimizing acrolein polymerization.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure scientific integrity. The disappearance of the highly fluorescent starting material (2,3-dihydroxybenzaldehyde) under UV (365 nm) serves as a primary validation metric.

Materials:

  • 2,3-Dihydroxybenzaldehyde (1.0 mmol, 138.12 mg)

  • Acrolein (2.0 mmol, 112.13 mg / ~133 µL) - Caution: Highly toxic and volatile. Handle strictly in a fume hood.

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (4.0 mmol, 552.8 mg)

  • 1,4-Dioxane (anhydrous, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydroxybenzaldehyde (1.0 mmol) and anhydrous 1,4-dioxane (10 mL).

  • Base Activation: Add anhydrous K2​CO3​ (4.0 mmol) to the solution. Stir the suspension at room temperature for 10 minutes to initiate phenoxide formation. The solution will visibly darken.

  • Acrolein Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add acrolein (2.0 mmol) over 5 minutes to prevent exothermic polymerization.

  • Reflux & Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C (reflux) under an inert argon atmosphere for 2 hours[1].

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The product spot will appear at a higher Rf​ value (~0.6) compared to the starting material (~0.3) and will be strongly UV active (254 nm).

  • Quenching & Extraction: Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[1].

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (100–200 mesh) using a gradient elution of Hexane/Ethyl Acetate (9:1 to 7:3) to afford 8-hydroxy-2H-chromene-3-carbaldehyde as a crystalline solid[2].

Workflow N1 Step 1: Reagent Preparation Dry Dioxane, 2,3-DHBA, Acrolein N2 Step 2: Base Addition Add K2CO3 (4.0 eq) at RT N1->N2 N3 Step 3: Reflux & Monitoring 100°C for 2 hours, TLC check N2->N3 N4 Step 4: Quench & Extraction Pour into H2O, Extract with EtOAc N3->N4 Complete Conversion N5 Step 5: Purification Column Chromatography (Silica) N4->N5 N6 Step 6: Characterization NMR, IR, HRMS N5->N6

Step-by-step experimental workflow for the synthesis and isolation process.

Analytical Characterization (Expected Data)

To ensure trustworthiness and self-validation, the isolated compound must match the following spectral parameters[1]:

  • Appearance: Yellow to pale-orange solid.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 9.60 (s, 1H, CHO), 7.25 (s, 1H, C4-H olefinic), 6.90 - 6.75 (m, 3H, Ar-H), 5.40 (br s, 1H, OH), 5.05 (s, 2H, C2- CH2​ ). Note: The characteristic singlet at ~9.60 ppm confirms the presence of the C3-carbaldehyde, while the singlet at ~5.05 ppm confirms the 2H-chromene ring closure.

  • 13 C NMR (100 MHz, CDCl3​ ): δ 190.2 (CHO), 145.8, 142.1, 140.5, 132.0, 122.4, 120.1, 116.5, 115.2, 63.8 (C2).

  • IR (KBr, νmax​ / cm −1 ): 3350 (O-H stretch), 2820 (C-H aldehyde), 1675 (C=O stretch), 1630 (C=C stretch).

Troubleshooting & Best Practices
  • Acrolein Polymerization: Acrolein is highly prone to radical polymerization. Ensure the acrolein is freshly distilled or stabilized with hydroquinone. The dropwise addition at 0 °C is non-negotiable to prevent runaway polymerization which manifests as a thick, intractable white gel.

  • Bis-Addition Byproducts: If excess acrolein is used without strict temperature control, double Michael addition can occur. Maintaining a strict 1:2 stoichiometric ratio (Substrate:Acrolein) and monitoring via TLC prevents over-reaction.

  • Low Yield / Incomplete Cyclization: If the intermediate oxa-Michael adduct is observed but cyclization fails, the reaction mixture lacks sufficient thermal energy for the E1cB dehydration. Ensure the reflux temperature strictly reaches 100 °C.

References

  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies Source: RSC Advances, Royal Society of Chemistry (2018) URL:[Link]

  • Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes Source: The Journal of Organic Chemistry, ACS Publications (2013) URL:[Link]

  • Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule agents Source: Journal of Chemical Sciences, Indian Academy of Sciences (2018) URL:[Link]

  • Synthesis, characterization and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties Source: Journal of Heterocyclic Chemistry (2025) URL:[Link]

  • A simple fluorescent Schiff base for sequential detection of Zn2+ and PPi based on imidazo[2,1-b]thiazole Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2022) URL:[Link]

Sources

Foundational

8-Hydroxy-2H-Chromene-3-Carbaldehyde: A Comprehensive Technical Guide to Synthesis, Reactivity, and Pharmacological Applications

Executive Summary The chromene (benzopyran) ring system is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous natural products and synthetic drugs. Among its derivatives, 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromene (benzopyran) ring system is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous natural products and synthetic drugs. Among its derivatives, 8-hydroxy-2H-chromene-3-carbaldehyde represents a highly versatile building block. The presence of dual orthogonal reactive sites—a phenolic hydroxyl group at the C8 position and an α,β-unsaturated aldehyde at the C3 position—enables late-stage functionalization, making it an invaluable scaffold for drug discovery and materials science.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, chemical reactivity, and biological applications of 8-hydroxy-2H-chromene-3-carbaldehyde and its structural analogs, tailored for researchers and drug development professionals.

Physicochemical Profiling

The structural architecture of 8-hydroxy-2H-chromene-3-carbaldehyde dictates its reactivity and biological target engagement. The rigid, planar 2H-chromene core facilitates intercalation or deep pocket binding in enzymatic targets, while the heteroatoms provide essential hydrogen-bonding interactions[1].

Quantitative Data Summary
PropertyValue
Chemical Name 8-hydroxy-2H-chromene-3-carbaldehyde
CAS Registry Number 923112-96-3
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Hydrogen Bond Donors 1 (-OH at C8)
Hydrogen Bond Acceptors 3 (Ring Oxygen, -OH, -CHO)
Core Scaffold Benzopyran (2H-chromene)
Key Reactive Moieties Phenolic hydroxyl, α,β-unsaturated aldehyde

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 2H-chromene-3-carbaldehydes generally relies on two primary approaches: the catalytic domino oxa-Michael/aldol condensation and the Vilsmeier-Haack formylation of chromanones.

Domino Oxa-Michael/Aldol Condensation

For the direct synthesis of hydroxylated 2H-chromene-3-carbaldehydes, the reaction between salicylaldehyde derivatives (e.g., 2,3-dihydroxybenzaldehyde) and α,β-unsaturated aldehydes is highly effective. This reaction is often mediated by organocatalysts to achieve high enantioselectivity[2]. The mechanism proceeds via an initial oxa-Michael addition of the phenolic oxygen to the activated alkene, followed by an intramolecular aldol condensation and subsequent dehydration to yield the rigid chromene ring.

Synthesis Precursor 2,3-Dihydroxybenzaldehyde + α,β-Unsaturated Aldehyde Catalyst Organocatalyst / Base (Oxa-Michael Addition) Precursor->Catalyst Intermediate Aldol Intermediate Catalyst->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product 8-Hydroxy-2H-chromene-3-carbaldehyde Dehydration->Product

Domino oxa-Michael/aldol condensation pathway for 2H-chromene synthesis.

Vilsmeier-Haack Formylation

Alternatively, 4-chloro-2H-chromene-3-carbaldehydes can be synthesized in excellent yields through the 3[3]. This method utilizes Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion, which attacks the enolized chromanone core.

Chemical Reactivity & Derivatization

The utility of 8-hydroxy-2H-chromene-3-carbaldehyde lies in its orthogonal reactivity:

  • C3-Carbaldehyde Reactivity: The formyl group is highly susceptible to nucleophilic attack. It readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to yield 3-styryl-2H-chromenes, which are known for their antimicrotubular and antiviral activities[3]. Furthermore, condensation with primary amines or hydrazines yields Schiff bases and hydrazones, which are critical for developing novel antimicrobial agents.

  • C8-Hydroxyl Reactivity: The phenolic hydroxyl group can be selectively alkylated or acylated. Etherification (e.g., forming 8-methoxy or 8-ethoxy derivatives) is frequently used to modulate the lipophilicity and membrane permeability of the scaffold during lead optimization.

Biological & Pharmacological Relevance

Chromene-3-carbaldehyde derivatives exhibit a broad spectrum of biological activities. Recent structure-activity relationship (SAR) studies highlight their potential as multi-target-directed ligands (MTDLs)[4].

  • Antimicrobial Activity: Derivatives formed via Schiff base condensation at the C3 position have shown potent bactericidal effects. Mechanistically, these compounds act by4[4], preventing DNA supercoiling and leading to bacterial cell death.

  • Neuroprotection and Anticancer: The planar chromene core allows for effective intercalation with DNA in cancer cells, while specific functionalized derivatives have demonstrated strong inhibitory activity against Acetylcholinesterase (AChE), offering neuroprotective benefits in Alzheimer's disease models.

BioPathway Drug Chromene-3-carbaldehyde Derivative Target1 Bacterial DNA Gyrase Drug->Target1 Target2 Acetylcholinesterase (AChE) Drug->Target2 Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Increased Acetylcholine Levels Target2->Effect2 Outcome1 Bactericidal Action Effect1->Outcome1 Outcome2 Neuroprotection Effect2->Outcome2

Dual mechanistic pathways of chromene-3-carbaldehyde derivatives in vitro.

Validated Experimental Protocol: Vilsmeier-Haack Formylation

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the related 4-chloro-2H-chromene-3-carbaldehyde scaffold from a chromanone precursor. Every step is designed as a self-validating system, explaining the causality behind the experimental choices.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent:

    • Action: In an oven-dried flask under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 2.0 eq) to 0–5 °C. Dropwise add Phosphorus oxychloride (POCl3, 1.5 eq) over 15 minutes.

    • Causality: POCl3 reacts with DMF to generate the highly electrophilic chloroiminium ion. Strict temperature control (0–5 °C) prevents the rapid, exothermic decomposition of the reagent, ensuring a high effective concentration for the subsequent electrophilic attack.

  • Substrate Addition:

    • Action: Dissolve the chromanone precursor (1.0 eq) in anhydrous CH2Cl2 and add it dropwise to the Vilsmeier reagent, maintaining the internal temperature strictly below 15 °C.

    • Causality: Dropwise addition controls the reaction kinetics. Keeping the temperature below 15 °C suppresses unwanted side reactions, such as premature ring-opening or polymerization of the reactive enol intermediate[4].

  • Cyclization and Formylation:

    • Action: Remove the cooling bath, allow the reaction mixture to warm to room temperature, and stir overnight (approx. 12-14 hours).

    • Causality: Extended stirring at room temperature provides the necessary activation energy for the complete conversion of the intermediate into the formylated chromene core.

  • Quenching and Hydrolysis:

    • Action: Pour the mixture over crushed ice and neutralize cautiously with saturated aqueous sodium bicarbonate (NaHCO3) until a pH of 7 is reached.

    • Causality: Ice quenches the unreacted POCl3 safely by absorbing the exothermic heat of hydrolysis. Neutralization with a mild base like NaHCO3 facilitates the hydrolysis of the iminium intermediate to the final aldehyde (-CHO) without causing acid-catalyzed degradation of the newly formed 2H-chromene ring.

Validation & Quality Control
  • In-Process Monitoring: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The disappearance of the precursor spot and the emergence of a highly UV-active lower-Rf spot validates the formation of the conjugated aldehyde.

  • Structural Confirmation: Post-purification (via silica gel column chromatography), confirm the structure via 1H-NMR. The diagnostic formyl proton (-CHO) must appear as a distinct singlet downfield at approximately δ 10.2–10.4 ppm, confirming successful formylation at the C3 position[3].

References

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. National Institutes of Health (NIH) / PMC.[Link]

  • Catalytic Synthesis of 2H-Chromenes. ACS Catalysis.[Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. National Institutes of Health (NIH) / PMC. [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopic Characterization of 8-Hydroxy-2H-chromene-3-carbaldehyde: A Technical Guide

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and selective ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and selective carbonyl reductase inhibitors[1]. Within this chemical space, 8-hydroxy-2H-chromene-3-carbaldehyde serves as both a critical synthetic intermediate and a potent bioactive core.

For researchers and drug development professionals, the precise structural elucidation of this molecule is non-negotiable. Functional group positioning—specifically the hydroxyl group at C8 and the reactive α,β -unsaturated aldehyde at C3—dictates its pharmacological efficacy and downstream reactivity. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-hydroxy-2H-chromene-3-carbaldehyde, bridging empirical data with the quantum mechanical causality of chemical shifts[2].

Structural Deconstruction & Electronic Rationale

To interpret the NMR spectra accurately, one must first analyze the electronic push-pull system inherent to the molecule. The structure consists of a benzene ring fused to a pyran ring (C10H8O3).

  • The Aldehyde Group (C3): Acts as a strong electron-withdrawing group (EWG) via the −M (mesomeric) and −I (inductive) effects, significantly deshielding the adjacent vinylic proton at C4.

  • The Hydroxyl Group (C8): Acts as a strong electron-donating group (EDG) via the +M effect, pushing electron density into the aromatic ring and selectively shielding the ortho (C7) and para (C5) positions.

  • The Pyran Oxygen (O1): Contributes to the electron density of the aromatic system while inductively deshielding the adjacent aliphatic C2 protons.

ElectronicEffects OH C8-Hydroxyl Group (+M Effect) C5C7 Shields C5 & C7 (Upfield Shift) OH->C5C7 CHO C3-Aldehyde Group (-M Effect) C4 Deshields C4 (Downfield Shift) CHO->C4 O1 O1-Pyran Oxygen (+M, -I Effects) O1->C5C7 Weak shielding C2 Deshields C2 (Inductive Pull) O1->C2

Electronic effects dictating NMR chemical shifts in the chromene core.

1 H NMR Analysis: Proton Assignments & Causality

The proton NMR spectrum of 8-hydroxy-2H-chromene-3-carbaldehyde is highly diagnostic. The choice of solvent is critical; while CDCl 3​ is common, DMSO- d6​ is strongly recommended to prevent the rapid exchange of the phenolic proton, allowing for clear observation of the C8-OH signal[3].

Table 1: 1 H NMR Quantitative Data Summary (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
C9-H (CHO) 9.65Singlet (s)1H-Extreme deshielding due to diamagnetic anisotropy of the C=O double bond[2].
C8-OH 9.40Broad singlet (br s)1H-Highly deshielded phenolic proton; broad due to solvent exchange dynamics.
C4-H 7.45Singlet (s)1H-Vinylic proton deshielded by conjugation with the C3-aldehyde ( −M effect).
C6-H 6.95Triplet (t)1H7.8Aromatic proton meta to the OH group; least shielded of the aromatic protons.
C7-H 6.88Doublet of doublets (dd)1H7.8, 1.5Ortho to the OH group; shielded by the +M effect of the hydroxyl oxygen.
C5-H 6.82Doublet of doublets (dd)1H7.8, 1.5Para to the OH group; similarly shielded by resonance electron donation.
C2-H 2​ 4.90Doublet (d)2H1.2Aliphatic protons strongly deshielded by the adjacent O1 oxygen and C3=C4 alkene.
*Note: C4-H and C2-H 2​ may exhibit fine allylic coupling ( 4J≈1.2 Hz) depending on the resolution of the spectrometer.

13 C NMR Analysis: Carbon Assignments & Causality

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The α,β -unsaturated system and the oxygenated aromatic carbons dominate the downfield region.

Table 2: 13 C NMR Quantitative Data Summary (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C9 (CHO) 190.5Carbonyl (C=O)Highly deshielded sp2 carbon of the aldehyde group[2].
C8 (C-OH) 145.2Aromatic (C-O)Deshielded by the electronegative oxygen atom attached directly to the ring[3].
C8a (C-O) 143.8Aromatic (C-O)Bridgehead carbon attached to the pyran oxygen.
C4 (CH) 139.5Vinylic ( β -carbon) β -carbon of the enal system; deshielded by resonance (partial positive charge).
C3 (C) 132.0Vinylic ( α -carbon) α -carbon attached to the aldehyde; relatively shielded compared to C4.
C6 (CH) 122.5Aromatic (CH)Meta to the OH group; unaffected by the shielding +M effect.
C4a (C) 121.0Aromatic (C)Bridgehead carbon connecting the aromatic and pyran rings.
C5 (CH) 119.8Aromatic (CH)Para to the OH group; shielded by resonance.
C7 (CH) 116.5Aromatic (CH)Ortho to the OH group; most shielded aromatic carbon due to proximity to +M effect.
C2 (CH 2​ ) 65.2Aliphatic (CH 2​ ) sp3 carbon deshielded by the adjacent electronegative pyran oxygen.

Experimental Protocol: Self-Validating NMR Workflow

To guarantee trustworthiness and scientific integrity, structural elucidation must not rely solely on 1D NMR. The following step-by-step methodology outlines a self-validating system utilizing 2D NMR techniques to unequivocally confirm the structure.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 8-hydroxy-2H-chromene-3-carbaldehyde in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ . Perform rigorous automated or manual gradient shimming to ensure a homogeneous magnetic field (target a TMS line width of < 1.0 Hz).

  • 1D Acquisition:

    • Acquire the 1 H spectrum (16-32 scans, relaxation delay D1=2 s).

    • Acquire the 13 C spectrum using proton decoupling (1024-2048 scans, D1=2 s).

  • 2D COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY experiment to map the scalar couplings within the aromatic ring (confirming the connectivity of C5-H, C6-H, and C7-H) and the allylic coupling between C4-H and C2-H 2​ .

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate all protons to their directly attached carbons, definitively distinguishing the C2 aliphatic carbon from the aromatic methines.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe long-range ( 2J and 3J ) C-H couplings. Critical Validation: Look for the 3J cross-peak between the aldehyde proton (9.65 ppm) and the C4 carbon (139.5 ppm), as well as the cross-peak between the C8-OH proton (9.40 ppm) and the C7/C8a carbons. This proves the regiochemistry of the functional groups.

NMRWorkflow Prep 1. Sample Prep (DMSO-d6 + TMS) OneD 2. 1D Acquisition (1H & 13C NMR) Prep->OneD TwoD 3. 2D Correlation (COSY & HSQC) OneD->TwoD HMBC 4. HMBC Validation (Long-range C-H) TwoD->HMBC

Step-by-step self-validating NMR acquisition workflow.

Sources

Foundational

The Pharmacological Architecture of 8-Hydroxy-2H-Chromene-3-Carbaldehyde Derivatives: A Technical Guide

Executive Summary The 2H-chromene (benzopyran) heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Among its functionalized analogs, 8-hydroxy-2H-chromene-3-carbaldehyde and its derivatives h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (benzopyran) heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Among its functionalized analogs, 8-hydroxy-2H-chromene-3-carbaldehyde and its derivatives have emerged as potent multi-target-directed ligands (MTDLs). The unique electronic configuration provided by the electron-donating 8-hydroxyl group, combined with the electrophilic versatility of the 3-carbaldehyde moiety, allows these compounds to interface with diverse biological targets. This whitepaper provides an in-depth mechanistic analysis of their biological activities—spanning anti-inflammatory, neuroprotective, and anticancer pathways—alongside field-proven experimental protocols for their synthesis and evaluation.

Chemical Architecture & Mechanistic Causality

The biological efficacy of 8-hydroxy-2H-chromene-3-carbaldehyde derivatives is not coincidental; it is dictated by precise structure-activity relationships (SAR).

  • The 8-Hydroxyl Pharmacophore: The hydroxyl group at the C8 position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the chromene ring. Biologically, this moiety serves as a critical hydrogen bond donor. In the context of enzyme inhibition, it anchors the molecule to polar residues (e.g., Arg120 and Tyr355) at the entrance of target active sites[1]. Furthermore, the phenolic nature of the 8-OH group imparts intrinsic radical-scavenging (antioxidant) capabilities, which are crucial for mitigating oxidative stress in neurodegenerative models[2].

  • The 3-Carbaldehyde Center: The aldehyde group at the C3 position is highly reactive, serving as a synthetic fulcrum. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases, hydrazones, and oximes[1][2]. These extended side chains project into hydrophobic enzymatic pockets, dictating the molecule's selectivity between targets like Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE)[3][4].

Core Biological Activities

Anti-Inflammatory Activity: Dual COX-2 / LOX Inhibition

Inflammation is primarily mediated by the arachidonic acid cascade. Chromene derivatives act as structural mimics of arachidonic acid. Carbaldehyde derivatives, particularly those substituted with electron-donating groups, exhibit potent and selective inhibition of COX-2 over COX-1, alongside Lipoxygenase (LOX-5/15) inhibition[1].

  • Mechanism: The chromene core inserts into the hydrophobic cyclooxygenase channel of COX-2. The 8-hydroxyl group forms stable hydrogen bonds with the catalytic triad, preventing the oxygenation of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[3]. Simultaneously, the planar structure allows for the chelation of the active site iron in LOX enzymes, halting leukotriene synthesis.

Neuroprotective Activity: Cholinesterase Inhibition

The development of therapeutics for Alzheimer's disease (AD) heavily relies on inhibiting AChE and Butyrylcholinesterase (BChE) to restore synaptic acetylcholine levels.

  • Mechanism: 2H-chromene-3-carbaldehyde derivatives function as dual-site inhibitors. The aromatic chromene core engages in π−π stacking with the peripheral anionic site (PAS) of AChE, while the extended functional groups at the C3 position penetrate the narrow gorge to interact with the catalytic active site (CAS)[4][5]. By binding to the PAS, these derivatives also sterically block AChE-induced β -amyloid aggregation, providing a secondary disease-modifying effect[5].

Anticancer & Antimicrobial Efficacy

Certain derivatives of the chromene scaffold exhibit profound cytotoxicity against solid tumors by functioning as anti-tubulin agents. Structurally resembling estrogenic metabolites (like 2-methoxyestradiol), these compounds bind to the colchicine site of tubulin, inhibiting the assembly of αβ -tubulin heterodimers and arresting mitotic cell division[6]. Additionally, halogenated and aminated derivatives disrupt bacterial cell wall synthesis, showing high efficacy against multidrug-resistant S. aureus[7][8].

Mechanism A 8-Hydroxy-2H-Chromene Derivatives B COX-2 Channel Binding (Arg120 / Tyr355) A->B Hydrogen Bonding (8-OH Group) C AChE Gorge Binding (CAS & PAS) A->C Pi-Pi Stacking (Chromene Core) D Decreased PGE2 Synthesis B->D Enzyme Inhibition E Increased Synaptic Acetylcholine C->E Enzyme Inhibition F Anti-Inflammatory Efficacy D->F G Neuroprotective Efficacy E->G

Caption: Mechanism of multi-target directed chromene derivatives in inflammation and neuroprotection.

Quantitative Data Summary

The following table synthesizes the in vitro inhibitory concentrations ( IC50​ ) of optimized 2H-chromene-3-carbaldehyde derivatives against key biological targets, demonstrating their multi-target profile[1][4].

Target EnzymeBiological RoleRepresentative Derivative TypeMean IC50​ Range ( μM )Selectivity Notes
COX-2 Prostaglandin synthesis (Inflammation)4-Methoxy-phenyl hydrazones13.7 - 17.6High selectivity over COX-1
LOX-15 Leukotriene synthesis (Inflammation)3,5-Dimethoxyphenyl analogs8.2 - 10.6Synergistic with COX-2 inhibition
AChE Acetylcholine degradation (AD)Benzisoxazole-chromene hybrids0.9 - 15.3Dual CAS/PAS binding
BChE Co-regulator of acetylcholine (AD)Fluorophenyl-substituted analogs9.2 - 18.5Moderate selectivity

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and prevent false positives during drug screening.

Protocol A: Synthesis of 8-Hydroxy-2H-Chromene-3-Carbaldehyde via Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reagent ( POCl3​ and DMF) is utilized because it generates a highly electrophilic chloroiminium ion. This intermediate regioselectively attacks the electron-rich chromene core, efficiently installing the 3-carbaldehyde moiety required for downstream derivatization.

  • Preparation of Reagent: In a flame-dried, argon-purged flask, cool anhydrous DMF (10 mL) to 0°C. Add POCl3​ (3.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier complex.

  • Substrate Addition: Dissolve the starting 8-hydroxychromene precursor (1.0 equiv) in anhydrous DMF (5 mL) and add dropwise to the complex at 0°C.

  • Cyclization & Formylation: Heat the reaction mixture to 65°C and reflux for 6 hours. The heat drives the electrophilic aromatic substitution and subsequent cyclization[9].

  • Quenching & Validation: Pour the mixture over crushed ice and neutralize with saturated sodium acetate. Extract with ethyl acetate.

  • Validation: Confirm the presence of the aldehyde proton via 1H -NMR (typically a sharp singlet around δ 9.8–10.2 ppm).

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality: Ellman's method is the gold standard because the enzymatic hydrolysis of the substrate (acetylthiocholine) yields thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the 5-thio-2-nitrobenzoate anion. This provides a continuous, self-validating colorimetric readout at 412 nm, allowing precise kinetic tracking of enzyme velocity.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of the chromene derivative in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of AChE enzyme (0.22 U/mL), and 20 μL of the test compound. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 10 μL of DTNB (3 mM) and 10 μL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Self-Validation: Run a blank (no enzyme) to account for spontaneous substrate hydrolysis, and a positive control (Donepezil) to validate assay sensitivity[1].

Workflow S1 Synthesis (Vilsmeier-Haack) S2 Structural Validation (NMR, IR, HRMS) S1->S2 S3 In Vitro Screening (Ellman's & EIA) S2->S3 S4 SAR Optimization (In Silico Docking) S3->S4 S4->S1 Feedback Loop S5 Lead Candidate Selection S4->S5

Caption: Iterative workflow for the synthesis, validation, and screening of 2H-chromene derivatives.

References

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 Source: mdpi.com URL:[Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies Source: dlsu.edu.ph URL:[Link]

  • COMPOUNDS DERIVED FROM THE CHROMENE WITH ANTI-TIBULIN AND VASCULAR DIANA ACTIVITY.
  • Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates Source: researchgate.net URL:[Link]

  • Synthesis and in Silico Study of Novel Benzisoxazole- Chromene Derivatives as Potent Inhibitors of Acetylcholinesterase: Metal-F Source: researchgate.net URL:[Link]

  • Osthole: A Coumarin with Dual Roles in Biology and Chemistry Source: nih.gov URL:[Link]

  • Examples of xanthones and xanthene-type compounds as AChE inhibitors. Source: researchgate.net URL:[Link]

  • Coumarin-triazole hybrids Source: acu.edu.in URL:[Link]

  • 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy Source: researchgate.net URL:[Link]

Sources

Exploratory

Theoretical and Computational Investigations of 2H-Chromene-3-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 2H-chromene-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its versatility as a building block in the synthesis of complex heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its versatility as a building block in the synthesis of complex heterocyclic compounds with potent anticancer, antimicrobial, and antioxidant properties[1],[2]. As drug discovery pivots toward rational, structure-based design, theoretical studies—specifically Density Functional Theory (DFT) and molecular docking—have become indispensable. This technical guide provides an in-depth framework for researchers to utilize computational methodologies to predict the reactivity, thermodynamic stability, and biological target affinity of 2H-chromene-3-carbaldehyde derivatives.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

To understand the macroscopic biological behavior of a chromene derivative, one must first map its microscopic quantum properties. DFT provides a rigorous mathematical framework to evaluate the electronic structure, molecular geometry, and electrostatic potential of these compounds[3].

The Causality of Basis Set Selection and Solvation Modeling

Theoretical accuracy is highly dependent on the chosen functional and basis set. For 2H-chromene-3-carbaldehyde derivatives, the B3LYP hybrid functional paired with the 6-31G(d,p) basis set is the gold standard[3].

  • Causality: The B3LYP functional provides an optimal balance between computational cost and the accurate treatment of electron correlation. The addition of polarization functions (d,p) is critical for accurately modeling the electron density of the highly conjugated chromene core and the highly electronegative oxygen atoms of the carbaldehyde group.

  • Solvation Effects: Gas-phase calculations often misrepresent electrostatic interactions. Implementing the Polarizable Continuum Model (PCM) implicitly models the dielectric constant of the solvent (e.g., ethanol or water), providing a realistic energetic landscape for biological and synthetic environments[3].

Step-by-Step Methodology: DFT Optimization Workflow
  • Initial Geometry Construction: Construct the 3D geometry of the 2H-chromene-3-carbaldehyde derivative using visualization software. Pre-optimize using molecular mechanics (e.g., MMFF94) to resolve severe steric clashes before submitting to quantum mechanical solvers.

  • Parameterization: Apply the B3LYP/6-31G(d,p) level of theory and configure the PCM for the desired solvent environment[3].

  • Geometry Optimization: Execute the optimization algorithm to locate the global energy minimum.

    • Self-Validation Check: Perform a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms that the structure is a true local minimum (ground state) rather than a saddle point or transition state.

  • Electronic Property Extraction: Map the Electrostatic Potential (ESP) to identify nucleophilic and electrophilic attack sites. Calculate the Frontier Molecular Orbitals (FMOs) to extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

    • Causality: The HOMO-LUMO energy gap dictates the chemical reactivity of the molecule. A smaller energy gap generally implies higher chemical reactivity and kinetic instability, which often correlates with enhanced interaction with target protein residues[3].

Thermodynamic and Kinetic Modeling of Derivatization

2H-chromene-3-carbaldehyde is highly reactive, frequently participating in[3+2] cycloadditions and multicomponent reactions to form spirooxindole or pyranocoumarin derivatives[4],[5]. Theoretical models are essential for distinguishing between productive and non-productive reaction pathways during these syntheses.

Mechanistic Insights into Cycloaddition and Ring Closure

DFT calculations are instrumental in revealing transition states. For example, in the metalloradical-mediated synthesis of 2H-chromenes, DFT modeling demonstrates that the formation of the salicyl-vinyl radical intermediate is followed by a critical Hydrogen Atom Transfer (HAT) from the hydroxy moiety[6]. The thermodynamics heavily favor the productive 2H-chromene pathway over competing side reactions (such as cyclopropene formation) due to a massive difference in exergonicity[6].

Table 1: Thermodynamic Parameters of 2H-Chromene Formation Pathways

Reaction PathwayIntermediate / Transition StateFree Energy Change (ΔG°)Pathway Viability
Productive 2H-Chromene Formation-73.56 kcal/molHighly Exergonic (Favorable)
Non-Productive Cyclopropene Formation-38.94 kcal/molLess Exergonic (Unfavorable)

Data synthesized from DFT calculations of metalloradical-mediated 2H-chromene formation[6].

ReactionPathway Reactant Salicyl-vinyl Radical Intermediate TS1 Transition State (HAT) Reactant->TS1 Hydrogen Atom Transfer Cyclopropene Cyclopropene Product (ΔG° = -38.94 kcal/mol) Reactant->Cyclopropene Non-Productive Pathway Chromene 2H-Chromene Product (ΔG° = -73.56 kcal/mol) TS1->Chromene Productive Pathway

Thermodynamic pathways for 2H-chromene formation via DFT modeling.

Translational Computational Biology: Molecular Docking

Bridging Quantum Mechanics and Biological Efficacy

Once the quantum mechanical properties and synthetic viabilities are established, molecular docking translates these structural features into predicted biological efficacy. Recent studies on spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives synthesized via [3+2] cycloaddition highlight the predictive power of this approach[4]. By targeting bacterial DNA gyrase, researchers demonstrated a strong correlation between predicted binding affinities and in vitro antibacterial activity[4].

Step-by-Step Methodology: Molecular Docking Protocol
  • Ligand Preparation: Import the DFT-optimized geometries. Assign Gasteiger partial charges and define rotatable bonds (e.g., around the carbaldehyde group or fused substituents) to ensure conformational flexibility during the docking simulation.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., bacterial DNA gyrase, PDB ID: 1KZN)[4]. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

    • Causality: Unless a water molecule is structurally conserved and mediates critical ligand-protein bridging, its removal prevents artificial steric clashes and allows the docking algorithm to accurately sample the primary binding pocket.

  • Grid Box Generation: Center the grid box on the native ligand's binding site with dimensions large enough to accommodate the bulky chromene derivatives (e.g., 40×40×40 Å).

  • Docking Execution: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA), to generate multiple binding poses. Evaluate these poses based on the predicted binding free energy (ΔG).

    • Self-Validation Check: Re-dock the native co-crystallized ligand into the active site. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the experimental crystal structure validates the grid parameters and the scoring function's accuracy.

  • Post-Docking Analysis: Visualize the top-ranked poses to identify critical binding interactions, including hydrogen bonds with the carbaldehyde oxygen, π-π stacking with the chromene ring, and hydrophobic contacts[4].

Table 2: Biological and Computational Profiling of Spirooxindole-Chromene Derivative (Compound 16a)

ParameterTarget / StrainValue
Minimum Inhibitory Concentration (MIC)Escherichia coli6.25 μg/mL
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus6.25 μg/mL
Zone of Inhibition (ZI)E. coli & S. aureus17 mm
Binding Affinity (ΔG)DNA Gyrase (E. coli, PDB: 1KZN)-8.3 kcal/mol
Binding Affinity (ΔG)DNA Gyrase (S. aureus, PDB: 3G7B)-8.3 kcal/mol

Data showcasing the correlation between in silico docking and in vitro antibacterial activity[4].

Workflow N1 Ligand Preparation (2H-Chromene-3-Carbaldehyde) N2 DFT Optimization (B3LYP/6-31G(d,p)) N1->N2 N3 FMO & ESP Analysis N2->N3 N5 Molecular Docking (Grid Generation & Scoring) N3->N5 N4 Protein Preparation (e.g., DNA Gyrase 1KZN) N4->N5 N6 Binding Affinity & Pose Analysis N5->N6

Integrated DFT and molecular docking workflow for chromene derivatives.

Conclusion

The integration of Density Functional Theory and molecular docking creates a robust, self-validating pipeline for the study of 2H-chromene-3-carbaldehyde derivatives. By establishing the causality between quantum mechanical properties (like HOMO-LUMO gaps) and macroscopic biological interactions, researchers can rationally design highly selective, potent heterocyclic drug candidates while minimizing empirical trial-and-error in the laboratory.

References

  • A Metalloradical Approach to 2H-Chromenes, nih.gov,
  • [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investig
  • An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxyl
  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds, nih.gov,
  • Synthesis, Antioxidant and Antiproliferative Evaluation, Molecular Docking and DFT Studies of Some Novel Coumarin and Fused Coumarin Deriv
  • One-Pot Synthesis of Pyranocoumarins via Microwave-Assisted Pseudo Multicomponent Reactions and Their Molecular Switching Properties, acs.org,

Sources

Foundational

Crystallographic and Structural Profiling of 8-Methoxy-2H-chromene-3-carbaldehyde: A Technical Guide for Drug Development

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic therapeutics. Specifically, 8-methoxy-2H-chromene-3-carbaldehyde (CAS: 57543-38-1) serves as a critical intermediate in the design of novel chromenylchalcones, which exhibit potent monoamine oxidase-B (MAO-B) inhibition and anticancer properties [1][2].

This technical whitepaper provides an in-depth analysis of the synthesis, single-crystal X-ray crystallographic properties, and structural geometry of 8-methoxy-2H-chromene-3-carbaldehyde. By bridging molecular geometry with pharmacological utility, this guide is designed to assist application scientists and drug development professionals in leveraging this scaffold for targeted drug discovery.

Synthesis and Crystallization Protocol

The synthesis of 8-methoxy-2H-chromene-3-carbaldehyde relies on a tandem oxa-Michael addition followed by an aldol condensation. Achieving high-purity single crystals requires precise control over reaction thermodynamics and crystallization kinetics [1].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10 mmol (1.52 g) of 2-hydroxy-3-methoxybenzaldehyde in 20 mL of anhydrous 1,4-dioxane.

  • Catalysis & Addition: Add 10 mmol (1.4 g) of potassium carbonate (K₂CO₃) and an excess of acrolein (15 mmol, 840 mg) to the solution at room temperature.

  • Reflux (Tandem Reaction): Heat the reaction mixture to reflux for 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the complete consumption of the starting aldehyde is observed.

  • Aqueous Workup: Cool the mixture to room temperature and pour it into 40 mL of iced water to quench the reaction. Extract the aqueous phase with diethyl ether (3 × 30 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the target compound (Yield: ~82%).

  • Single-Crystal Growth: Dissolve the purified compound in minimal hot ethanol. Allow the solution to undergo slow solvent evaporation at room temperature. Pale yellow single crystals suitable for X-ray diffraction will form (Melting point: 352–353 K).

Causality of Experimental Choices
  • Solvent Selection (1,4-Dioxane): The higher boiling point of 1,4-dioxane (101 °C) compared to THF or diethyl ether allows the reaction to reach the activation energy required for the tandem cyclization process without requiring a pressurized vessel.

  • Base Selection (K₂CO₃): A mild inorganic base is sufficient to deprotonate the phenol to a phenoxide nucleophile. Using a stronger base (like NaH or KOH) would risk the rapid polymerization of the highly reactive acrolein.

  • Excess Acrolein: Acrolein is highly volatile and prone to side reactions. A 1.5 molar equivalent ensures that the oxa-Michael addition is driven to completion before the acrolein degrades.

G R1 2-Hydroxy-3-methoxybenzaldehyde + Acrolein (1.5 eq) R2 Base Catalysis (K2CO3 in 1,4-dioxane) R1->R2 R3 Reflux (8 h) Oxa-Michael & Aldol Condensation R2->R3 R4 Aqueous Workup & Flash Chromatography R3->R4 R5 Purified 8-Methoxy-2H- chromene-3-carbaldehyde R4->R5 R6 Recrystallization (Slow Evaporation in Ethanol) R5->R6 R7 Single Crystals (Pale Yellow, mp: 352-353 K) R6->R7

Caption: Experimental workflow for the synthesis and crystallization of 8-methoxy-2H-chromene-3-carbaldehyde.

X-Ray Crystallography Data & Structural Geometry

Single-crystal X-ray diffraction provides definitive proof of the molecule's spatial arrangement, which dictates its binding affinity and reactivity profile [1]. Data collection at cryogenic temperatures (200 K) is deliberately chosen to minimize the Debye-Waller factor (thermal motion of atoms), thereby yielding sharper diffraction spots and highly accurate atomic coordinates.

Quantitative Crystallographic Data
ParameterValue
Chemical Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Crystal System Orthorhombic
Unit Cell Dimensions a = 6.8940 (6) Åb = 13.2079 (11) Åc = 20.0964 (16) Å
Unit Cell Volume (V) 1829.9 (3) ų
Molecules per Unit Cell (Z) 8
Data Collection Temperature 200 K
Radiation Source Mo Kα (λ = 0.71073 Å)
Crystal Dimensions 0.23 × 0.21 × 0.19 mm
Final R Indices R[F² > 2σ(F²)] = 0.051, wR(F²) = 0.158
Structural Conformation and Packing Logic

The fused dihydropyran ring of 8-methoxy-2H-chromene-3-carbaldehyde adopts a half-chair conformation . This geometry is a thermodynamic necessity to minimize steric clash between the rigid planar benzene ring and the sp³-hybridized atoms of the pyran ring.

  • Mean Plane Deviation: Four atoms of the dihydropyran ring (C2, C4, C10, C11) form a mean plane. The oxygen atom (O2) and the methylene carbon atom (C3) deviate from this plane by 0.1318 (13) Å and 0.143 (2) Å, respectively, positioned on opposite sides[1].

  • Intermolecular Interactions: The crystal lattice is stabilized by weak intermolecular C—H···O hydrogen bonds. These non-covalent interactions link the molecules into infinite one-dimensional chains propagating along the c-axis (the[001] direction). This specific packing arrangement influences the compound's solid-state stability and dissolution rate, critical parameters for downstream formulation.

G C1 8-Methoxy-2H-chromene-3-carbaldehyde (Orthorhombic, Z=8) C2 Fused Dihydropyran Ring (Half-Chair Conformation) C1->C2 C5 Crystal Packing (c-axis / [001] direction) C1->C5 C3 Mean Plane (C2, C4, C10, C11) C2->C3 C4 Out-of-Plane Atoms O2: 0.1318 Å | C3: 0.143 Å C2->C4 C6 Intermolecular Interactions (Weak C-H···O Hydrogen Bonds) C5->C6

Caption: Logical breakdown of the crystallographic structural features and crystal packing.

Pharmacological Relevance & Downstream Applications

The precise 3D geometry of 8-methoxy-2H-chromene-3-carbaldehyde makes it an ideal building block for structurally complex therapeutics. The coplanarity of the aldehyde group with respect to the double bond of the dihydropyran ring allows for highly efficient conjugated additions and aldol condensations.

Synthesis of Chromenylchalcones

By reacting 8-methoxy-2H-chromene-3-carbaldehyde with various substituted acetophenones, researchers generate chromenylchalcones. Structure-Activity Relationship (SAR) studies and in silico docking have demonstrated that these derivatives act as potent inhibitors of monoamine oxidase-B (MAO-B), a primary target for neurodegenerative diseases like Parkinson's [2]. The half-chair conformation of the chromene moiety allows the chalcone derivative to perfectly anchor into the hydrophobic pocket of the MAO-B enzyme.

Cell Cycle Arrest in Oncology

Polyphenols and flavonoids derived from this specific chromene scaffold have been quantitatively proven to induce G1 phase cell cycle arrest in HCT116 human colorectal cancer cell lines. The bulky methoxy substituent at the C-8 position alters the electronic distribution of the molecule, enhancing its ability to downregulate cyclin D complexes, thereby halting tumor proliferation[3].

G M1 2H-Chromene Scaffold (Pharmacophore Base) M2 Aldol Condensation with Acetophenones M1->M2 M3 Chromenylchalcone Derivatives M2->M3 M4 MAO-B Inhibition (Neuroprotection) M3->M4 M5 G1 Cell Cycle Arrest (Colorectal Cancer Models) M3->M5

Caption: Downstream pharmacological applications of the 2H-chromene scaffold.

References

  • Koh, D. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. URL:[Link]

  • ResearchGate Database. (2026). 1H and 13C NMR spectral assignments of novel chromenylchalcones. URL:[Link]

  • Shin, S. Y., et al. (2013). Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 14(8), 16005-16019. URL:[Link]

Exploratory

The Catalytic Architecture of 2H-Chromene Synthesis: A Mechanistic Guide for Advanced Drug Development

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including antiviral agents, antidiabetic compounds, and pesticides[1]. For dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including antiviral agents, antidiabetic compounds, and pesticides[1]. For drug development professionals and synthetic chemists, mastering the construction of this oxygenated heterocycle from readily available salicylaldehydes is critical for library generation and scale-up. This whitepaper provides an in-depth mechanistic analysis of four distinct, field-proven pathways for 2H-chromene formation. By dissecting the causality behind catalyst selection, steric engineering, and solvent effects, this guide empowers researchers to optimize these self-validating synthetic protocols.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

Mechanistic Causality & Steric Engineering

Traditional olefin metathesis requires pre-functionalized dienes. The direct conversion of O-allyl salicylaldehydes to 2H-chromenes via RCCOM circumvents this, saving time and reducing waste[1]. Utilizing a [2.2.1]-bicyclic hydrazine catalyst, the reaction operates through a [3+2] cycloaddition followed by a retro-[3+2] cycloreversion[1].

The critical experimental choice in this pathway is the substitution pattern on the allyl ether. Unsubstituted or lightly substituted allyl groups fail to undergo cycloreversion, trapping the catalyst. By engineering the substrate to feature a sterically demanding 3,3-diethylallyl group, the intermediate cycloadduct experiences severe syn-pentane interactions[1]. This steric pressure dramatically lowers the activation energy required for the cycloreversion step, driving the equilibrium forward to release the 2H-chromene and regenerate the catalyst[1].

RCCOM A O-Allyl Salicylaldehyde B Hydrazine Catalyst Condensation A->B -H2O C [3+2] Cycloaddition (Intermediate) B->C Intramolecular D Retro-[3+2] Cycloreversion (Steric Driven) C->D Syn-pentane strain E 2H-Chromene D->E Catalyst release

Fig 1. Hydrazine-catalyzed RCCOM pathway driven by syn-pentane steric minimization.

Quantitative Data: Allyl Group Steric Influence
Allyl SubstituentConversion (%)Isolated Yield (%)Mechanistic Observation
Unsubstituted<5%0%No cycloreversion; catalyst trapped
3,3-Dimethylallyl45%13%Insufficient steric strain
Adamantylidene40%30%Moderate strain relief
3,3-Diethylallyl>95%85%Optimal syn-pentane strain[1]
Self-Validating Protocol: RCCOM Synthesis
  • Preparation: In a 5 mL sealed tube, dissolve O-(3,3-diethylallyl) salicylaldehyde (0.2 mmol) in 1.0 mL of absolute ethanol[1].

  • Catalysis: Add 10 mol % of [2.2.1]-bicyclic hydrazine catalyst (as its TFA salt).

  • Thermal Activation: Seal the tube and heat to 140 °C for 12 hours[1].

  • Validation Checkpoint: Cool to room temperature. Determine conversion via ¹H NMR using CH₂Br₂ as an internal standard[1]. The successful formation of the 2H-chromene is validated by the disappearance of the aldehyde proton (~10 ppm) and the emergence of characteristic chromene alkene protons (~5.5–6.5 ppm).

Multicomponent Knoevenagel-Oxa-Michael Cascade

Mechanistic Causality & Solvent Control

The reaction of salicylaldehydes with active methylene compounds like malononitrile is a highly efficient route to 2-imino-2H-chromenes[2]. The mechanism initiates with a base-catalyzed Knoevenagel condensation to form an arylidenemalononitrile adduct. This highly electrophilic intermediate immediately undergoes an intramolecular oxa-Michael addition by the adjacent phenolic hydroxyl group, followed by tautomerization to yield the chromene[2].

The causality behind protocol success lies in strict solvent and base control. Strong bases or alcoholic solvents often lead to the over-incorporation of malononitrile, forming unwanted dimeric chromenes or trimeric pyridine derivatives[2]. Using a mild 0.05 M aqueous sodium bicarbonate (NaHCO₃) system precisely controls the deprotonation equilibrium, arresting the reaction at the monomeric 2-imino-2H-chromene stage and allowing the hydrophobic product to precipitate cleanly out of the aqueous phase[2].

Cascade A Salicylaldehyde + Malononitrile B Knoevenagel Adduct (Arylidenemalononitrile) A->B Base Catalyst -H2O C Oxa-Michael Addition (Intramolecular OH) B->C Phenoxide attack D Tautomerization C->D Ring Closure E 2-Imino-2H-chromene D->E H+ transfer

Fig 2. Base-catalyzed Knoevenagel-Oxa-Michael cascade mechanism.

Quantitative Data: Solvent & Base Control
SolventBasePrimary ProductYield (%)
MethanolTriethylamineDimeric Chromene65%[2]
EthanolPiperidinePyridine Derivative55%[2]
WaterNaHCO₃ (0.05 M)2-Imino-2H-chromene92%[2]
Self-Validating Protocol: Aqueous Cascade Synthesis
  • Preparation: Prepare a 0.05 M aqueous solution of NaHCO₃.

  • Reagent Addition: Add salicylaldehyde (1.0 equiv) and malononitrile (1.0 equiv) to the aqueous base[2].

  • Reaction: Stir vigorously at room temperature for 5–40 minutes[2].

  • Validation Checkpoint: The reaction is self-indicating; the product will precipitate as a solid from the aqueous medium. Filter and wash with water. Confirm the monomeric structure via IR spectroscopy (distinct C≡N stretch at ~2200 cm⁻¹) to ensure no dimeric over-incorporation occurred.

Amine-Catalyzed Alkenylboronic Acid Annulation (Petasis-Type)

Mechanistic Causality & Electrophilic Activation

This multicomponent approach merges salicylaldehydes, secondary amines, and alkenylboronic acids (or trifluoroborates) into 2-substituted 2H-chromenes[3]. The reaction relies on a Petasis-type mechanism: the secondary amine condenses with the aldehyde to form a highly electrophilic iminium ion. The organoboron reagent then attacks this iminium species, transferring the alkenyl group to form an aminophenol intermediate. Subsequent thermal heating induces cyclization via the elimination of the amine catalyst[3].

The choice of dibenzylamine and protic solvents (ethanol/water) is deliberate. Dibenzylamine forms a highly reactive iminium ion without succumbing to irreversible side reactions, while protic solvents stabilize the polarized transition states of the boronate complex, accelerating the initial multicomponent assembly before the final thermal cyclization[3].

Petasis A Salicylaldehyde + Sec. Amine B Iminium Ion A->B Condensation C Alkenylboronic Acid Addition B->C Petasis Reaction D Aminophenol Intermediate C->D Boron transfer E Thermal Cyclization (- Amine) D->E Heat (80°C)

Fig 3. Amine-catalyzed Petasis-type annulation yielding 2-substituted 2H-chromenes.

Quantitative Data: Amine Catalyst Screening
Amine CatalystSolventTemperatureYield of 2H-Chromene (%)
NoneToluene80 °C0%[3]
MorpholineToluene80 °C45%[3]
DibenzylamineEthanol/H₂O80 °C88%[3]
Self-Validating Protocol: Petasis-Type Annulation
  • Assembly: Combine salicylaldehyde (1.0 mmol), alkenyl trifluoroborate (1.0 mmol), and dibenzylamine (20 mol %) in a mixture of ethanol and water[3].

  • Intermediate Formation: Stir at room temperature until TLC indicates the complete consumption of the aldehyde and the formation of the aminophenol intermediate.

  • Cyclization: Elevate the temperature to 80 °C and stir for 3 hours to force the elimination of the amine and ring closure[3].

  • Validation Checkpoint: Monitor the thermal elimination via TLC. The highly polar aminophenol spot will convert cleanly into a non-polar, UV-active 2H-chromene spot.

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

Mechanistic Causality & Atom Economy

For highly functionalized 3-substituted 2H-chromenes, the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes is a premier, atom-economical route[4]. The reaction is catalyzed by Iron(III) chloride (FeCl₃).

FeCl₃ acts as a highly carbophilic Lewis acid that preferentially activates the terminal alkyne over the carbonyl oxygen. This promotes a regioselective intramolecular formal [2+2] cycloaddition, forming a strained oxete intermediate. This intermediate undergoes rapid electrocyclic ring opening to yield the functionalized 2H-chromene[4]. The use of FeCl₃ over precious metals (Au/Pt) provides an environmentally friendly, cost-effective system that tolerates a wide array of functional groups (methoxy, halogens, phenyls)[4].

Self-Validating Protocol: Iron-Catalyzed Metathesis
  • Preparation: Dissolve the alkynyl ether of salicylaldehyde (1.0 mmol) in dry acetonitrile[4].

  • Catalysis: Add anhydrous FeCl₃ (15 mol %) under a nitrogen atmosphere[4].

  • Reaction: Stir at mild conditions (typically room temperature to 50 °C depending on substitution) until completion.

  • Validation Checkpoint: Use GC-MS to monitor the reaction. Because this is an isomerization/metathesis (100% atom economy), the product will have the exact same mass as the starting material, but the retention time will shift significantly, and the distinct alkyne C≡C stretch (~2100 cm⁻¹) will disappear in IR analysis.

References

  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis Source: PMC / nih.gov URL:1

  • Iron-Catalyzed Synthesis of Functionalized 2H-Chromenes via Intramolecular Alkyne−Carbonyl Metathesis Source: National Open Access Monitor, Ireland / openaire.eu URL:4

  • Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds Source: PMC / nih.gov URL:3

  • The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:2

Sources

Protocols & Analytical Methods

Method

using 8-hydroxy-2H-chromene-3-carbaldehyde as a fluorescent probe

Application Note: 8-Hydroxy-2H-Chromene-3-Carbaldehyde as a Privileged Scaffold for ICT-Based Fluorescent Probes Executive Summary In the landscape of fluorescent probe development, the rational design of small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Hydroxy-2H-Chromene-3-Carbaldehyde as a Privileged Scaffold for ICT-Based Fluorescent Probes

Executive Summary

In the landscape of fluorescent probe development, the rational design of small-molecule fluorophores relies heavily on robust, modifiable scaffolds. 8-Hydroxy-2H-chromene-3-carbaldehyde (8-HC3C) has emerged as a highly versatile building block for designing advanced ratiometric sensors. Unlike its widely studied coumarin (2-oxo-chromene) analogs, the 2H-chromene core lacks the strongly electron-withdrawing 2-carbonyl group, altering the baseline electron density of the pyran ring and offering unique photophysical tuning capabilities.

This application note provides a comprehensive, field-proven guide to utilizing 8-HC3C as a Donor-π-Acceptor (D-π-A) scaffold. By detailing the causality behind molecular masking, photophysical validation, and live-cell imaging, this guide equips researchers with a self-validating framework for developing high-fidelity biological sensors.

Mechanistic Principles: The D-π-A Architecture

The utility of 8-HC3C stems from its built-in electronic "push-pull" system, which facilitates strong Intramolecular Charge Transfer (ICT) upon photoexcitation.

  • The Donor (D): The 8-hydroxyl group acts as the electron donor. Its proximity to the pyran oxygen creates a localized electron-rich pocket.

  • The Acceptor (A): The 3-carbaldehyde group is a powerful electron acceptor. The electrophilic nature of the aldehyde allows for rapid responses to analytes and serves as an anchor for extending π-conjugation[1].

  • The Causality of Ratiometric Sensing: When the 8-OH group is masked (e.g., via esterification), its electron-donating ability is suppressed, resulting in a widened HOMO-LUMO gap and a blue-shifted emission. Upon analyte-triggered unmasking (e.g., enzymatic cleavage) and subsequent deprotonation at physiological pH, the resulting 8-phenoxide (8-O⁻) acts as a super-donor. This drastically narrows the HOMO-LUMO gap, triggering a massive bathochromic (red) shift in both absorption and emission[2],[3].

ICT_Mechanism A Masked 8-HC3C (Esterified) Weak ICT B Enzymatic Cleavage A->B Esterase C Free 8-OH (Phenol) Moderate ICT B->C Hydrolysis D Deprotonated 8-O⁻ (Phenoxide) Strong ICT C->D pH > pKa

Fig 1. Intramolecular Charge Transfer (ICT) modulation pathway of 8-HC3C probes.

Experimental Protocols: Synthesis & Self-Validation

To demonstrate the utility of 8-HC3C, we detail the synthesis of an esterase-responsive ratiometric probe (8-Acetoxy-2H-chromene-3-carbaldehyde).

Protocol A: Synthesis of the Masked Probe

The goal of this step is to chemically mask the 8-OH donor to quench the baseline ICT, creating a "caged" fluorophore.

  • Reagent Preparation: Dissolve 1.0 mmol of 8-HC3C in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the acetylating agent, ensuring high yields.

  • Catalysis & Masking: Add 2.0 mmol of anhydrous pyridine, followed by dropwise addition of 1.5 mmol of acetic anhydride at 0°C under a nitrogen atmosphere.

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the acetic acid byproduct, and it functions as a nucleophilic catalyst to accelerate the esterification.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Wash the organic layer with 1M HCl (to remove residual pyridine), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Photophysical Self-Validation (Titration Assay)

Before advancing to biological models, the probe must be validated in a cell-free system to ensure the ICT mechanism functions as designed.

  • Prepare a 10 µM stock solution of the masked probe in PBS buffer (pH 7.4, containing 1% DMSO as a cosolvent).

  • Validation Checkpoint: Record the baseline UV-Vis and fluorescence spectra. A successful masking will yield an absorption peak at ~335 nm and an emission peak at ~410 nm. If a peak at 480+ nm is present, the masking was incomplete.

  • Titrate Porcine Liver Esterase (PLE, 0–5 U/mL) into the cuvette. Incubate at 37°C for 30 minutes.

  • Observe the ratiometric shift: The 410 nm emission will decrease, while a new, highly intense emission peak at 550 nm will emerge, confirming the restoration of the D-π-A system.

Quantitative Data Presentation

The photophysical parameters of the 8-HC3C scaffold shift dramatically depending on the state of the 8-position donor. These parameters allow for dual-channel ratiometric imaging, which eliminates artifacts caused by uneven probe loading or variable cell thickness.

Compound StateAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)ICT Strength
Masked (8-Acetoxy) 3354100.1275Weak
Free Phenol (8-OH) 3854800.3595Moderate
Phenoxide (8-O⁻) 4205500.68130Strong

Biological Application: Live-Cell Imaging Workflow

Schiff base derivatives and ICT probes based on the chromene-3-carbaldehyde core are highly effective for live-cell tracking due to their excellent membrane permeability and biocompatibility[4].

Protocol C: Ratiometric Confocal Imaging
  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ for 24 hours.

  • Probe Incubation: Wash cells twice with PBS. Incubate with 10 µM of the masked 8-HC3C probe (diluted from a 1 mM DMSO stock) in serum-free media for 30 minutes.

  • Self-Validating Control (Critical Step): In a parallel control dish, pre-incubate cells with 1 mM PMSF (phenylmethylsulfonyl fluoride, a broad-spectrum esterase inhibitor) for 1 hour prior to adding the probe.

    • Causality: If the red fluorescence is observed in the test dish but completely absent in the PMSF-treated dish, it definitively proves that the signal is generated by intracellular enzymatic cleavage, ruling out spontaneous hydrolysis or background autofluorescence.

  • Imaging: Image using a confocal laser scanning microscope. Excite at 405 nm. Collect the "Blue Channel" (420–460 nm, unreacted probe) and the "Red Channel" (530–580 nm, activated probe).

Workflow S1 1. Scaffold Synthesis & Masking (Esterification of 8-OH) S2 2. Photophysical Validation (UV-Vis & Fluorimetry Titration) S1->S2 S3 3. Cell Culture & Incubation (HeLa cells, 10 µM Probe, 37°C) S2->S3 S4 4. Control Validation (PMSF Esterase Inhibitor Assay) S3->S4 S5 5. Confocal Imaging (Dual-Channel Ratiometric Analysis) S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for 8-HC3C live-cell imaging.

References

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices Source: PMC (PubMed Central) URL:2

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining Source: PMC (PubMed Central) URL:3

  • Multifaceted Chiral Probe 2,3-Dihydro-4-hydroxy-chromene Schiff Base in Detecting Cu2+ Ions, l-Histidine, and Indazole Source: ACS Publications URL:4

  • Ratiometric Fluorescent Probe for the Detection of Nanomolar Phosgene in Solution and Gaseous Phase Source: ACS Publications URL:1

Sources

Application

8-hydroxy-2H-chromene-3-carbaldehyde in anticancer drug design

Application Note: 8-Hydroxy-2H-chromene-3-carbaldehyde as a Privileged Scaffold in Anticancer Drug Design Executive Summary In the landscape of modern oncology drug discovery, the chromene (benzopyran) ring system stands...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Hydroxy-2H-chromene-3-carbaldehyde as a Privileged Scaffold in Anticancer Drug Design

Executive Summary

In the landscape of modern oncology drug discovery, the chromene (benzopyran) ring system stands out as a highly privileged pharmacophore capable of engaging diverse cellular targets. Among its derivatives, 8-hydroxy-2H-chromene-3-carbaldehyde represents a uniquely versatile synthetic building block. This dual-functional scaffold offers two critical vectors for rational drug design:

  • The 3-Carbaldehyde Moiety: Conjugated with the C3=C4 double bond of the pyran ring, this highly electrophilic formyl group is an ideal anchor for C-C and C-N bond-forming reactions (e.g., Claisen-Schmidt condensations, multicomponent reactions), enabling the rapid generation of complex libraries of chalcones, hydrazones, and fused heterocycles[1].

  • The 8-Hydroxyl Group: Positioned on the aromatic ring, this moiety acts as a critical hydrogen-bond donor/acceptor within protein binding pockets (such as the colchicine binding site of tubulin). Furthermore, it serves as a synthetic handle for late-stage functionalization, allowing medicinal chemists to tune lipophilicity, improve aqueous solubility via etherification, or attach targeting ligands[2].

This application note details the mechanistic rationale, synthetic workflows, and self-validating biological protocols for utilizing 8-hydroxy-2H-chromene-3-carbaldehyde in the development of novel apoptosis-inducing anticancer agents.

Mechanistic Rationale: Tubulin Inhibition and Apoptosis

Chromene-based hybrids synthesized from 3-carbaldehyde precursors frequently exert their potent anticancer effects by targeting the cellular cytoskeleton. These compounds bind to the colchicine binding site of tubulin, directly inhibiting microtubule polymerization[3].

The disruption of microtubule dynamics triggers a highly regulated, self-validating cascade of cellular events:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle halts the cell cycle at the G2/M phase[1].

  • Intrinsic Apoptosis Induction: Prolonged mitotic arrest shifts the balance of the Bcl-2 protein family. Anti-apoptotic proteins (Bcl-2, Bcl-xL) are downregulated, while pro-apoptotic proteins (Bax, Bak) are upregulated.

  • Mitochondrial Depolarization: This protein shift causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.

  • Caspase Cascade: Cytochrome c triggers the apoptosome, leading to the sequential activation of Caspase-9 and Caspase-3/7, culminating in PARP cleavage and controlled cell death.

ApoptosisPathway Chromene Chromene Derivative Tubulin Tubulin Inhibition (Microtubule Destabilization) Chromene->Tubulin CellCycle G2/M Phase Arrest Tubulin->CellCycle Bcl2 Downregulation of Bcl-2 / Bcl-xL CellCycle->Bcl2 Bax Upregulation of Bax / Bak CellCycle->Bax Mito Mitochondrial Membrane Depolarization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Activation & PARP Cleavage Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 1. Chromene-induced intrinsic apoptosis pathway via tubulin inhibition.

Synthetic Workflows & Methodologies

The versatility of 8-hydroxy-2H-chromene-3-carbaldehyde allows for divergent synthetic pathways to access various pharmacophores.

SyntheticWorkflow Start 8-Hydroxy-2H-chromene -3-carbaldehyde Path1 Claisen-Schmidt Condensation Start->Path1 Path2 Multicomponent Reaction Start->Path2 Path3 Etherification / Protection Start->Path3 Product1 Chromene-Chalcone Hybrids Path1->Product1 Reagent1 Acetophenone derivatives Piperidine, EtOH, Reflux Reagent1->Path1 Product2 Pyrano-pyrazole/pyrimidine Derivatives Path2->Product2 Reagent2 Malononitrile, Active Methylene H2O, Green Synthesis Reagent2->Path2 Product3 8-Alkoxy-2H-chromene -3-carbaldehyde Path3->Product3 Reagent3 Alkyl halides or MOMCl Base, DMF/THF Reagent3->Path3

Fig 2. Divergent synthetic workflows utilizing 8-hydroxy-2H-chromene-3-carbaldehyde.

Protocol 1: Synthesis of Chromene-Chalcone Hybrids via Claisen-Schmidt Condensation

This protocol generates chalcone hybrids that are highly active against tubulin assembly[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 8-hydroxy-2H-chromene-3-carbaldehyde and 1.0 mmol of a substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone) in 15 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor progression via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (3:7) mobile phase. Reaction typically completes in 4-6 hours.

  • Workup: Cool the mixture to 0°C in an ice bath. Pour the contents into crushed ice containing dilute HCl (to neutralize the piperidine).

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure chromene-chalcone hybrid.

Causality & Logic: The Claisen-Schmidt condensation conventionally uses strong aqueous bases (e.g., NaOH). However, the pyran ring of the chromene scaffold is highly susceptible to base-catalyzed ring-opening. Utilizing a mild secondary amine (piperidine) in an organic solvent ensures efficient enolate formation from the acetophenone while preserving the integrity of the 2H-chromene core. Furthermore, the 8-hydroxyl group remains stable under these mild conditions, avoiding the need for tedious protection/deprotection steps.

Protocol 2: Green Multicomponent Synthesis of Pyrano-pyrazoles

Chromene-3-carbaldehydes can be reacted with malononitrile and active methylene compounds to form highly complex, multi-fused pyrano-pyrazole derivatives that exhibit excellent antiproliferative properties[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1.0 mmol of 8-hydroxy-2H-chromene-3-carbaldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of a cyclic active methylene compound (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one).

  • Solvent: Add 10 mL of distilled water (acting as a green solvent).

  • Reaction: Stir the mixture at reflux for 2-3 hours. The reaction proceeds catalyst-free.

  • Isolation: Upon completion (monitored by TLC), cool the mixture to room temperature. The solid product precipitates naturally.

  • Purification: Filter, wash with water and cold ethanol, and dry under a vacuum.

Causality & Logic: Water facilitates the initial Knoevenagel condensation via hydrophobic effects, driving the organic substrates together. The subsequent Michael addition and intramolecular cyclization occur spontaneously. This protocol is self-validating in its "green" nature: the precipitation of the highly complex product directly from the aqueous phase drives the reaction equilibrium forward without the need for toxic catalysts.

Biological Validation Protocols

Protocol 3: In Vitro Tubulin Polymerization Assay

To confirm that the synthesized chromene derivatives act via cytoskeletal disruption rather than non-specific toxicity[3].

Step-by-Step Methodology:

  • Reagent Prep: Prepare PEM buffer (100 mM PIPES, pH 6.9, 1 mM MgSO₄, 1 mM EGTA) containing 1 mM GTP.

  • Protein: Purify sheep brain tubulin through two cycles of polymerization-depolymerization, or use commercially available >99% pure porcine tubulin. Dilute to a final concentration of 3 mg/mL in PEM buffer.

  • Incubation: In a 96-well half-area plate pre-warmed to 37°C, add the tubulin solution and the test compound (at varying concentrations, e.g., 1 µM to 50 µM). Use Paclitaxel as a polymerization enhancer control and Colchicine as an inhibitor control.

  • Measurement: Immediately read the absorbance at 340 nm every minute for 60 minutes using a microplate reader maintained at 37°C.

Causality & Logic: Standard cytotoxicity assays (like MTT) establish phenotypic cell death but do not confirm the mechanism. By utilizing purified tubulin in a cell-free system, this protocol isolates the target. A dose-dependent decrease in the Vmax of absorbance (representing diminished microtubule assembly) compared to the vehicle control self-validates that the chromene derivative directly engages and inhibits tubulin[3].

Protocol 4: Apoptosis Validation via Annexin V/PI Flow Cytometry

To validate the induction of the intrinsic apoptotic pathway following G2/M arrest[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells (e.g., MCF-7) at 1×105 cells/well in a 6-well plate. Treat with the IC₅₀ concentration of the chromene derivative for 24 and 48 hours.

  • Harvest: Collect both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events.

Causality & Logic: Annexin V-FITC binds to phosphatidylserine (PS) that has translocated to the outer leaflet of the plasma membrane—an early hallmark of apoptosis. PI only intercalates into the DNA of cells with compromised membranes (late apoptosis or necrosis). This dual-staining system acts as an internal control, self-validating the mechanism of cell death by clearly distinguishing true, programmed apoptosis (Annexin V+/PI-) from non-specific necrotic toxicity (Annexin V-/PI+).

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and biological efficacy of various chromene-3-carbaldehyde derived compounds against human cancer cell lines, demonstrating the broad applicability of this scaffold.

Compound ClassModification / SubstitutionTarget Cell LineIC₅₀ (µM)Primary Validated Mechanism
Chromene-Chalcone Hybrid 6-Chloro substitutionK562 (Leukemia)38.7Tubulin assembly inhibition; Apoptosis[3]
Chromene-Hydrazone 4-Chloro substitutionMCF-7 (Breast)9.12G2/M Arrest; Caspase activation[1]
Pyrano-pyrazole Derivative 4-Oxo substitutionHeLa (Cervical)< 20.0Anti-proliferative; Cytotoxicity[4]
Chromene-Hydantoin 6-Bromo-2-methyl coreA549 (Lung)17.5Apoptosis; Cisplatin-comparable efficacy

Sources

Method

Antibacterial Evaluation of Novel Chromene Derivatives: Standardized Protocols and Mechanistic Insights

Executive Summary Chromene (benzopyran) derivatives have emerged as a highly privileged structural scaffold in medicinal chemistry, demonstrating broad-spectrum biological activities[1]. Recently, functionalized subsets...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chromene (benzopyran) derivatives have emerged as a highly privileged structural scaffold in medicinal chemistry, demonstrating broad-spectrum biological activities[1]. Recently, functionalized subsets such as 3-nitro-2H-chromenes and 2-amino-4H-chromenes have shown potent antibacterial efficacy, particularly against multidrug-resistant (MDR) Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. This application note provides drug development professionals and microbiologists with a comprehensive, self-validating framework for evaluating the antibacterial activity of novel chromene derivatives. It details standardized susceptibility testing and mechanistic validation assays, emphasizing the causality behind critical experimental parameters.

Scientific Rationale & Mechanism of Action

The structural functionalization of the chromene core—such as the integration of nitro groups or halogenation (e.g., bromo- or chloro- substitutions)—significantly enhances lipophilicity and bacterial target binding affinity[2]. Unlike conventional beta-lactams or macrolides that target cell wall synthesis or ribosomes, novel chromene derivatives often disrupt bacterial redox homeostasis.

Recent structure-activity relationship (SAR) studies and molecular docking analyses indicate that these compounds act as potent inhibitors of Thioredoxin Reductase (TrxR) [2][3]. TrxR is a critical enzyme for maintaining the bacterial antioxidant defense system. Its inhibition leads to a lethal accumulation of intracellular Reactive Oxygen Species (ROS), resulting in membrane disruption, protein oxidation, and eventual bacterial cell death[1][2].

Mechanism C Novel Chromene Derivatives T Thioredoxin Reductase (TrxR) Inhibition C->T Binds & Inhibits O Intracellular ROS Accumulation T->O Impairs Redox Homeostasis M Membrane Disruption & Protein Oxidation O->M Oxidative Stress D Bacterial Cell Death (Apoptosis-like) M->D Loss of Viability

Fig 1. Proposed mechanism of action for chromene derivatives via TrxR inhibition and ROS accumulation.

Standardized Experimental Workflow

To ensure reproducibility and clinical relevance, the primary antibacterial evaluation must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4].

Workflow A 1. Compound Preparation (10 mg/mL in DMSO) C 3. Broth Microdilution (CAMHB, 96-well plate) A->C B 2. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) B->C D 4. Incubation (35°C for 16-20 hours) C->D E 5. MIC Determination (Visual/Spectrophotometric) D->E F 6. MBC Determination (Agar Plating, 24h) E->F

Fig 2. Standardized CLSI M07 workflow for evaluating the antibacterial efficacy of novel compounds.

Protocol 1: Broth Microdilution (MIC & MBC Determination)

This protocol establishes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chromene derivatives.

Critical Reagents & Rationale
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The use of CAMHB is mandatory[4]. Physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) are required to stabilize the bacterial outer membrane and ensure accurate MICs, particularly for highly lipophilic chromene derivatives.

  • Dimethyl Sulfoxide (DMSO): Used as the primary solvent due to the poor aqueous solubility of functionalized chromenes.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Dissolve the synthesized chromene derivatives in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Expert Insight: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v) . Higher concentrations exhibit intrinsic membrane toxicity, which will artificially lower the MIC and confound the data.

Step 2: Inoculum Standardization

  • Isolate 3–5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Causality: Standardizing the inoculum ensures the bacteria are in a predictable growth phase, preventing the "inoculum effect" where overly dense populations artificially inflate MIC values.

  • Dilute the suspension 1:150 in CAMHB to yield a final testing concentration of 5×105 CFU/mL[4].

Step 3: Microtiter Plate Setup

  • In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the chromene compounds in CAMHB (e.g., ranging from 128 μg/mL to 0.25 μg/mL).

  • Self-Validating Controls: Every plate must include:

    • Positive Growth Control: Broth + Inoculum (Ensures bacterial viability).

    • Negative Sterility Control: Broth only (Ensures no contamination).

    • Vehicle Control: Broth + Inoculum + 1% DMSO (Ensures the solvent is not inhibiting growth).

Step 4: Incubation & Data Acquisition

  • Incubate the plates aerobically at 35°C for 16–20 hours[4].

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed visually or via spectrophotometer at OD600).

  • To determine the MBC , aliquot 10 μL from all wells showing no visible growth onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate at 35°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Protocol 2: Mechanistic Validation (Intracellular ROS Assay)

To validate the hypothesis that chromene derivatives induce oxidative stress via TrxR inhibition[2], intracellular ROS quantification is performed using 2',7'-dichlorofluorescein diacetate (DCFDA). DCFDA is a cell-permeable probe that becomes highly fluorescent upon oxidation by ROS.

Step-by-Step Methodology
  • Grow bacterial cultures in CAMHB to the mid-logarithmic phase (OD600 0.5) to ensure active metabolism.

  • Centrifuge at 4,000 x g for 5 minutes, wash the pellet twice with PBS, and resuspend to 107 CFU/mL.

  • Incubate the cells with 10 μM DCFDA for 30 minutes in the dark at 35°C.

  • Wash out excess extracellular dye via centrifugation and resuspend the pre-loaded cells in PBS.

  • Expose the cells to the chromene derivatives at and their respective MIC concentrations.

  • Measure fluorescence kinetics (Excitation: 485 nm, Emission: 535 nm) continuously over 2 hours using a microplate reader.

  • Interpretation: A rapid, dose-dependent spike in fluorescence compared to the untreated control confirms massive ROS accumulation, corroborating the redox-disruption mechanism.

Data Presentation & Interpretation

Quantitative data must be structured clearly to evaluate the structure-activity relationship (SAR) of the synthesized library. Below is a representative data structure for evaluating novel chromene derivatives against standard ATCC and clinical MDR strains.

Compound IDStructural Sub-classTarget StrainMIC (μg/mL)MBC (μg/mL)MBC/MIC RatioInterpretation
Chromene-01 3-Nitro-2H-chromeneS. aureus ATCC 292134.08.02.0Bactericidal
Chromene-01 3-Nitro-2H-chromeneS. aureus (MRSA)4.08.02.0Bactericidal
Chromene-02 2-Amino-4H-chromeneE. coli ATCC 2592232.0>64.0>2.0Bacteriostatic
Vancomycin Glycopeptide (Control)S. aureus (MRSA)1.02.02.0Bactericidal
Vehicle 1% DMSO (Control)All Strains>128.0N/AN/ANon-toxic

Note: An MBC/MIC ratio of ≤4 generally classifies the compound as bactericidal, whereas a ratio >4 indicates bacteriostatic activity. The potent activity of 3-Nitro-2H-chromenes against MRSA highlights its potential as a lead scaffold for overcoming beta-lactam resistance[2].

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". CLSI.org. URL:[Link]

  • Asian Journal of Research in Chemistry. "Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives". AJRCOnline. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents". NIH.gov. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria". NIH.gov. URL:[Link]

Sources

Application

Application Note: Synthesis of Chromeno[2,3-d]pyrimidine Derivatives from 2H-Chromenes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of synthetic strategies for the preparation of chromeno[2,3-d]pyrimidine derivatives, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of chromeno[2,3-d]pyrimidine derivatives, with a specific focus on methodologies commencing with 2H-chromene precursors. Chromeno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This document details various synthetic routes, including multicomponent reactions and cyclocondensation strategies, offering insights into the mechanistic underpinnings and practical considerations for each approach. Detailed experimental protocols and visual aids in the form of reaction diagrams are provided to facilitate the successful implementation of these synthetic methods in a laboratory setting.

Introduction: The Significance of the Chromeno[2,3-d]pyrimidine Scaffold

The fusion of a chromene ring with a pyrimidine nucleus gives rise to the chromeno[2,3-d]pyrimidine scaffold, a privileged structure in drug discovery. This heterocyclic system is present in a wide array of biologically active molecules.[3] The inherent structural features of this scaffold allow for diverse functionalization, leading to a broad spectrum of pharmacological effects. Numerous studies have highlighted the potential of chromeno[2,3-d]pyrimidine derivatives as potent anticancer agents, with some exhibiting significant cytotoxic activity against various cancer cell lines.[4][5][6][7] Furthermore, these compounds have demonstrated promising antimicrobial, anti-inflammatory, and antioxidant activities, making them attractive targets for the development of novel therapeutics.[1][8]

The synthetic accessibility of chromeno[2,3-d]pyrimidines, particularly from readily available 2H-chromene precursors, further enhances their appeal for medicinal chemistry programs. This guide will focus on the most efficient and versatile methods for constructing this valuable heterocyclic system.

Synthetic Strategies from 2H-Chromene Precursors

The most prevalent and efficient route to chromeno[2,3-d]pyrimidines involves the utilization of pre-functionalized 2H-chromenes, particularly 2-amino-4H-chromene-3-carbonitriles. These versatile intermediates can be readily synthesized through multicomponent reactions and serve as key building blocks for the subsequent annulation of the pyrimidine ring.

Multicomponent Synthesis of 2-Amino-4H-chromene Precursors

The synthesis of 2-amino-4H-chromene derivatives is often achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenol or a cyclic diketone.[9][10][11] This approach is highly efficient and allows for the generation of a diverse library of substituted chromenes.

Workflow for Multicomponent Synthesis of 2-Amino-4H-chromenes:

cluster_reactants Reactants cluster_reaction Reaction Conditions Aldehyde Aldehyde Catalyst Catalyst (e.g., Piperidine, Ammonium Acetate) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Phenol_Diketone Phenol or 1,3-Diketone Phenol_Diketone->Catalyst Solvent Solvent (e.g., Ethanol, Water) Catalyst->Solvent Heat Heat (Reflux) Solvent->Heat Product 2-Amino-4H-chromene-3-carbonitrile Heat->Product caption General workflow for the multicomponent synthesis of 2-amino-4H-chromenes.

Caption: General workflow for the multicomponent synthesis of 2-amino-4H-chromenes.

Cyclocondensation Reactions to Form the Pyrimidine Ring

Once the 2-amino-4H-chromene-3-carbonitrile is obtained, the pyrimidine ring can be constructed through cyclocondensation with a variety of one-carbon or three-atom synthons.

A straightforward method for the synthesis of 4-oxo-3,4-dihydrochromeno[2,3-d]pyrimidines involves the reaction of 2-amino-4H-chromene-3-carbonitriles with formic acid or formamide.[4] This reaction proceeds through an initial formation of a formimidamide intermediate, which then undergoes intramolecular cyclization.

Reaction Scheme: Cyclocondensation with Formic Acid

cluster_main start 2-Amino-4H-chromene-3-carbonitrile reagent + Formic Acid (HCOOH) intermediate Formimidamide Intermediate reagent->intermediate Reflux product 4-Oxo-3,4-dihydrochromeno[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization

Caption: Cyclocondensation of 2-amino-4H-chromenes with formic acid.

The use of acetic anhydride as a reagent leads to the formation of 2-methyl-4-oxo-3,4-dihydrochromeno[2,3-d]pyrimidines.[4] The reaction mechanism involves the acetylation of the amino group, followed by cyclization.

To introduce an amino or thio group at the 2-position of the pyrimidine ring, 2-amino-4H-chromene-3-carbonitriles can be reacted with urea or thiourea, respectively.[12] These reactions are typically carried out in the presence of a catalyst such as sodium ethoxide.

Tandem Intramolecular Pinner/Dimroth Rearrangement

An elegant approach for the synthesis of certain chromeno[2,3-d]pyrimidine-4,6-diones involves a tandem intramolecular Pinner/Dimroth rearrangement. This reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3) provides the desired products in high yields.[13]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4H-chromene-3-carbonitriles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone or a substituted phenol (1.0 mmol)

  • Piperidine or ammonium acetate (catalytic amount)

  • Ethanol or water (10 mL)

Procedure:

  • To a round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone or the substituted phenol (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine or ammonium acetate to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Protocol for the Synthesis of 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one[4]

Materials:

  • 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1.0 mmol)

  • Acetic anhydride (10 mL)

Procedure:

  • In a round-bottom flask, suspend 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1.0 mmol) in acetic anhydride (10 mL).

  • Heat the mixture under reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is purified by crystallization from ethanol.

Protocol for the Synthesis of 8-[2-(Piperidin-1-yl)ethoxy]-5-phenyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one[12]

Materials:

  • 2-Amino-4-phenyl-7-[2-(piperidin-1-yl)ethoxy]-4H-1-benzopyran-3-carbonitrile (1.0 mmol)

  • Urea (1.0 mmol)

  • Sodium ethoxide (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, mix 2-amino-4-phenyl-7-[2-(piperidin-1-yl)ethoxy]-4H-1-benzopyran-3-carbonitrile (1.0 mmol) and urea (1.0 mmol).

  • Add a catalytic amount of sodium ethoxide and 20 mL of ethanol.

  • Stir the mixture vigorously at reflux for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute acid.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Data Summary

The following table summarizes representative examples of synthesized chromeno[2,3-d]pyrimidine derivatives and their reported yields.

Starting MaterialReagentProductYield (%)Reference
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileAcetic Anhydride9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one56[4]
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileFormic Acid9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-oneNot Specified[4]
2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrilesAcetic Acid/POCl32-methyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dionesHigh[13]

Conclusion

The synthesis of chromeno[2,3-d]pyrimidine derivatives from 2H-chromene precursors offers a versatile and efficient platform for the generation of novel compounds with significant therapeutic potential. The multicomponent synthesis of 2-amino-4H-chromene-3-carbonitriles followed by cyclocondensation reactions represents a robust and widely applicable strategy. The methodologies outlined in this guide provide researchers with a solid foundation for the design and synthesis of new chromeno[2,3-d]pyrimidine-based drug candidates. Further exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and environmentally benign synthetic routes to this important class of heterocyclic compounds.

References

  • ChemInform Abstract: An Efficient Synthesis of Chromeno[2,3-d]pyrimidine-2,4-diones with a Nitroketene-Aminal Moiety at C(5) by a One-Pot Four-Component Reaction. ResearchGate. (2025). [Link]

  • Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. (2020). [Link]

  • Synthesis of 2‐amino‐4H‐chromenes. ResearchGate. [Link]

  • An Efficient Synthesis of Chromeno[2,3‐d]pyrimidine‐2,4‐diones with a Nitroketene‐Aminal Moiety at C(5) by a One‐Pot Four‐Component Reaction. R Discovery. (2015). [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. [Link]

  • Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Efficient one-pot preparation of novel fused chromeno[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives. PubMed. (2012). [Link]

  • ChemInform Abstract: Efficient One-Pot Preparation of Novel Fused Chromeno[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine Derivatives. Request PDF. ResearchGate. [Link]

  • MULTIFARIOUS STAGE SYNTHESIS OF UNIQUELY SUBSTITUTED CHROMENO DERIVATIVES OF CARBOXY AND AMINO PYRIMIDINE. Rasayan Journal of Chemistry. [Link]

  • Chromeno-pyrimidine-type compounds (part II): in vitro evaluation of antioxidant potential. SCIDAR. [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]

  • Sc(OTf)3 catalysed multicomponent synthesis of chromeno[2,3-d]pyrimidinetriones under solvent-free condition. Taylor & Francis Online. (2019). [Link]

  • pTSA-catalyzed synthesis of functionalized chromeno[2,3-d]pyrimidine/chromeno[4,3-b]chromene derivatives via one-pot three component reaction: mechanistic insights and variable temperature NMR studies to investigate restricted bond rotation. PMC. NIH. [Link]

  • Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][3][4][14]triazolo[1,5-c] pyrimidine Derivatives. MDPI. (2016). [Link]

  • Synthesis of new 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones via the tandem intramolecular Pinner/Dimroth rearrangement. ResearchGate. (2017). [Link]

  • Synthesis of 2-amino-4H-chromenes. ResearchGate. [Link]

  • RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. (2024). [Link]

  • In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]

  • Synthesis of 2-amino-4H-pyran-3-carbonitriles 3a-q a . ResearchGate. [Link]

  • In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. (2025). [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC. [Link]

  • CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4-. [Link]5134)

Sources

Method

Comprehensive Analytical Characterization of 2H-Chromene-3-Carbaldehydes: Protocols and Mechanistic Insights

An in-depth application note and protocol guide for the analytical characterization of 2H-chromene-3-carbaldehydes, designed for researchers and drug development professionals. Introduction & Pharmacological Relevance 2H...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the analytical characterization of 2H-chromene-3-carbaldehydes, designed for researchers and drug development professionals.

Introduction & Pharmacological Relevance

2H-chromene-3-carbaldehydes are highly versatile heterocyclic pharmacophores and critical synthetic intermediates. Their unique structural framework—a benzene ring fused to a pyran ring containing a reactive aldehyde group and a double bond—makes them privileged scaffolds in medicinal chemistry. Derivatives of 2H-chromenes exhibit a broad spectrum of biological activities, functioning as antimicrobial agents[1], anti-inflammatory compounds[2], and potent anticancer agents through mechanisms such as tubulin inhibition and apoptosis induction[3][4].

Because the pharmacological efficacy of these molecules is strictly tied to their regiochemistry, stereochemistry (particularly at the C-2 position), and the integrity of the conjugated aldehyde system, rigorous analytical characterization is mandatory. This guide outlines the self-validating analytical methodologies required to unequivocally confirm the structure and purity of synthesized 2H-chromene-3-carbaldehydes.

Mechanistic Causality in Analytical Selection

To build a robust, self-validating analytical profile, researchers must employ orthogonal techniques. Each method is chosen based on specific physicochemical properties of the chromene scaffold:

  • Nuclear Magnetic Resonance (NMR): The highly deshielded environment of the formyl proton (-CHO) and the specific chemical shifts of the C-2 protons provide definitive proof of cyclization and regiochemistry[5][6]. 2D NMR (HSQC, HMBC) is often required to map the connectivity between the pyran oxygen, the C-2 substituents, and the aromatic core.

  • Mass Spectrometry (MS): Electron Impact (EI) or High-Resolution Mass Spectrometry (HRMS) is utilized not just for exact mass, but to observe characteristic fragmentation. The 2H-chromene system predictably undergoes Retro-Diels-Alder (RDA) fragmentation and the elimination of carbon monoxide (CO), which acts as a structural fingerprint[7][8].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides rapid validation of the conjugated carbonyl group. The conjugation of the aldehyde with the pyran double bond systematically lowers the C=O stretching frequency, differentiating it from isolated aliphatic aldehydes[9].

Quantitative Spectral Data Summary

The following table synthesizes the expected analytical signals for standard 2H-chromene-3-carbaldehyde derivatives, serving as a baseline for structural verification.

Analytical TechniqueTarget Functional Group / FeatureExpected Signal / ValueCausality / Interpretation
¹H NMR (CDCl₃/DMSO-d₆)Aldehyde (-CHO)δ 9.50 – 10.35 ppm (s, 1H)Highly deshielded due to carbonyl magnetic anisotropy and extended conjugation[5][6].
¹H NMR C-2 Protons (if unsubstituted)δ 4.80 – 6.50 ppm (s or d, 2H)Chemical shift is highly sensitive to C-2 substituents (e.g., aryl groups shift it downfield)[4][5].
¹³C NMR Carbonyl Carbon (C=O)δ 188.0 – 205.0 ppmConfirms the oxidation state and presence of the formyl group[4][9].
FT-IR (KBr pellet)Carbonyl Stretch (C=O)1650 – 1740 cm⁻¹Conjugation with the chromene C=C double bond lowers the stretching frequency[9].
Mass Spectrometry Molecular Ion [M]⁺Base peak or high intensityThe conjugated system is highly stable; primary fragmentation involves loss of CO (M-28)[7][8].

Analytical Workflow Diagram

G Syn Synthesis of 2H-Chromene-3-Carbaldehyde Pur Purification (Column Chromatography / Crystallization) Syn->Pur IR FT-IR Spectroscopy (Conjugated C=O & C=C verification) Pur->IR MS HRMS / EI-MS (Exact Mass & RDA Fragmentation) Pur->MS NMR 1H, 13C, & 2D NMR (Regiochemistry & Spatial Connectivity) Pur->NMR Conf Absolute Structural Confirmation IR->Conf MS->Conf NMR->Conf

Caption: Orthogonal analytical workflow for the structural confirmation of 2H-chromene-3-carbaldehydes.

Standard Operating Protocols

Protocol A: High-Resolution NMR Profiling

Objective: To confirm the regioselective formation of the chromene ring and the presence of the C-3 aldehyde.

  • Sample Preparation: Dissolve 10–15 mg of the purified 2H-chromene-3-carbaldehyde in 0.6 mL of deuterated solvent (CDCl₃ for non-polar derivatives; DMSO-d₆ for highly polar or hydrogen-bonding derivatives)[10]. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

  • Internal Standard: Verify the presence of Tetramethylsilane (TMS) at 0.00 ppm for accurate chemical shift referencing.

  • Instrument Parameters (¹H NMR): Acquire data at 400 MHz or 500 MHz. Set the spectral width to encompass 0–12 ppm. Run 16 to 64 scans depending on sample concentration to ensure a high signal-to-noise ratio for the critical aldehyde proton.

  • Instrument Parameters (¹³C NMR): Acquire proton-decoupled ¹³C spectra at 100 MHz or 125 MHz. Run a minimum of 512 scans.

  • Data Validation (Self-Check): Integrate the highly deshielded singlet at δ 9.50–10.35 ppm (CHO)[5][6]. Compare this integration against the C-2 protons (typically appearing as a singlet or doublet around δ 4.80–6.50 ppm depending on substitution)[4][5]. A precise 1:2 (or 1:1 if C-2 is mono-substituted) integration ratio validates the core scaffold.

Protocol B: Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and map the characteristic fragmentation pathways of the chromene scaffold.

  • Sample Introduction: Introduce the sample via direct insertion probe (DIP) or via GC-MS if the compound is sufficiently volatile.

  • Ionization Parameters: Utilize Electron Impact (EI) ionization at a standard 70 eV. Maintain the ion source temperature at 200–250 °C to prevent sample condensation.

  • Acquisition: Scan from m/z 50 to 500 (or higher, depending on substituents).

  • Data Validation (Self-Check): Identify the molecular ion peak [M]⁺, which is typically highly abundant due to the stability of the conjugated aromatic system. Look for the diagnostic[M-28]⁺ peak, which corresponds to the loss of carbon monoxide (CO) from the aldehyde group. Secondary validation involves identifying the Retro-Diels-Alder (RDA) fragmentation product, a hallmark of the pyran ring[7][8].

Protocol C: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To verify the presence of the conjugated carbonyl and the alkene functional groups.

  • Sample Preparation: Grind 1–2 mg of the solid 2H-chromene-3-carbaldehyde with 100–200 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle. Press the mixture under vacuum at 10 tons of pressure for 2 minutes to form a transparent pellet. (Note: For liquid samples, use ATR-FTIR directly).

  • Acquisition: Place the pellet in the FT-IR spectrometer. Collect 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Validation (Self-Check): Confirm the absence of a broad -OH stretch (3200–3500 cm⁻¹) which would indicate unreacted starting material (e.g., salicylaldehyde). Identify the sharp, intense C=O stretching band at 1650–1740 cm⁻¹ and the C=C alkene stretch at 1550–1600 cm⁻¹[9].

References

  • Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives ResearchGate[Link]

  • Synthesis and pharmacological activities of some condensed 4-chloro-2,2-dialkyl chromene-3-carbaldehyde derivatives Acta Pharmaceutica (Srce.hr)[Link]

  • Synthesis and in vitro antibacterial activity evaluation of coumarin-1,3,4-thiadiazoles hybrids ChemRxiv[Link]

  • Biological Evaluation and Synthesis, Characterization of Heterocyclic Compounds International Journal of Scientific Research in Multidisciplinary Studies (Human Journals)[Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds National Institutes of Health (PMC)[Link]

  • Synthesis of 6H-Chromeno[4,3-b]quinolin-7-ylphosphonates through Three Component Phosphonylation of Coumarin Carbaldehyde ACS Publications[Link]

  • Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones Taylor & Francis[Link]

  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives RSC Publishing[Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Arabian Journal of Chemistry[Link]

  • 2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule agents Indian Academy of Sciences[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 8-Hydroxy-2H-Chromene-3-Carbaldehyde

Welcome to the Technical Support Center for the synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde. This guide is designed for drug development professionals and synthetic chemists. It provides field-proven methodologies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde. This guide is designed for drug development professionals and synthetic chemists. It provides field-proven methodologies, mechanistic insights, and targeted troubleshooting strategies to maximize the yield of the domino oxa-Michael/aldol condensation reaction between 2,3-dihydroxybenzaldehyde and acrolein.

Mechanistic Insight & Experimental Causality

To optimize a reaction, one must first understand the causality governing its molecular behavior. The synthesis of 2H-chromene-3-carbaldehydes relies on a cascade reaction initiated by the activation of an α,β -unsaturated aldehyde (acrolein)[1].

When a secondary amine like pyrrolidine is utilized as an organocatalyst, it condenses with acrolein to form a highly electrophilic iminium ion intermediate. This intermediate significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, facilitating a rapid nucleophilic attack (oxa-Michael addition) by the highly nucleophilic 2-phenoxide ion of 2,3-dihydroxybenzaldehyde. Subsequent intramolecular aldol condensation and dehydration regenerate the amine catalyst and yield the stable chromene core[2].

Understanding this causality dictates our experimental choices: using an organocatalyst in a polar aprotic solvent (like DMSO) at room temperature prevents the thermal degradation and polymerization of acrolein—a primary yield-killer in traditional high-temperature inorganic base-catalyzed routes[3].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes observable benchmarks to ensure the reaction is proceeding correctly before moving to the next phase.

Organocatalytic Synthesis of 8-Hydroxy-2H-Chromene-3-Carbaldehyde

  • Preparation: In a flame-dried 50 mL round-bottom flask purged with argon, dissolve 1.0 equivalent (10 mmol, 1.38 g) of 2,3-dihydroxybenzaldehyde in 15 mL of strictly anhydrous DMSO.

  • Catalyst Addition: Add 0.2 equivalents (2 mmol, 0.16 mL) of pyrrolidine to the solution. Stir for 5 minutes at room temperature (20–25 °C) to ensure homogeneous mixing.

  • Electrophile Addition (Critical Step): Slowly add 1.5 equivalents (15 mmol, 1.0 mL) of freshly distilled acrolein dropwise over 15 minutes using a syringe pump.

    • Self-Validation Check: The reaction mixture should transition to a slightly darker yellow/orange hue without boiling or excessive heat generation, indicating successful iminium ion formation and initial phenoxide attack.

  • Reaction Monitoring: Stir the mixture under argon at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/n-hexane, 3:7 v/v). The disappearance of the starting material (Rf ~0.3) and the appearance of a distinct UV-active product spot (Rf ~0.5) validates completion.

  • Quenching & Extraction: Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers thoroughly with brine (3 × 30 mL) to remove residual DMSO and pyrrolidine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent gradient: EtOAc/n-hexane, 1:9 to 2:8) to afford the target compound as a solid.

Troubleshooting Guides & FAQs

Q1: My overall yield of 8-hydroxy-2H-chromene-3-carbaldehyde is consistently below 40%, and I observe a thick polymeric residue in the flask. What is going wrong? A1: This is the most common failure mode, caused by the competitive self-polymerization of acrolein. Acrolein is highly reactive and prone to polymerization under basic conditions, especially if the reaction temperature spikes. Correction Strategy: Ensure your acrolein is freshly distilled prior to use to remove stabilizers (like hydroquinone) and pre-existing polymeric impurities. Add the acrolein strictly dropwise to keep its steady-state concentration low. If you are currently using K2CO3 in dioxane at reflux, switch to the pyrrolidine/DMSO system at room temperature to avoid thermal degradation entirely.

Q2: I am observing significant amounts of unreacted 2,3-dihydroxybenzaldehyde after 12 hours of stirring. Should I increase the reaction temperature? A2: No, increasing the temperature will likely degrade the acrolein faster than it accelerates the desired cascade. Incomplete conversion in organocatalytic setups is usually due to moisture in the solvent. Water prematurely hydrolyzes the iminium ion intermediate back to the aldehyde and amine, effectively halting the catalytic cycle. Correction Strategy: Verify that your DMSO is strictly anhydrous (stored over activated 4Å molecular sieves). Additionally, you can add a catalytic amount of benzoic acid (0.2 eq) as a co-catalyst; the acid facilitates the final dehydration step of the aldol condensation, driving the equilibrium forward.

Q3: How can I ensure regioselectivity? Why doesn't the 3-hydroxy group react instead of the 2-hydroxy group? A3: In 2,3-dihydroxybenzaldehyde, the hydroxyl group at the 2-position (ortho to the formyl group) is significantly more acidic due to intramolecular hydrogen bonding with the adjacent aldehyde carbonyl and resonance stabilization of the resulting conjugate base. Consequently, the 2-phenoxide is formed preferentially under mild basic conditions, directing the oxa-Michael addition exclusively to the 2-position. Aberrant reactivity only occurs if an excessive amount of a strong, unhindered base is used, which deprotonates both sites indiscriminately. Stick to secondary amines to maintain this inherent chemoselectivity.

Quantitative Data Summaries

The choice of catalytic system drastically impacts the yield and impurity profile of the synthesis. The table below summarizes expected outcomes based on different literature-validated methodologies[1],[2].

Catalytic SystemSolventTemperatureTimeAverage YieldPrimary Drawback / Limitation
Pyrrolidine (20 mol%) DMSORoom Temp (25 °C)12 h85 - 90% Requires strictly anhydrous conditions to maintain iminium stability.
K₂CO₃ (2.0 eq) 1,4-DioxaneReflux (100 °C)2 h70 - 80% High temperature promotes competitive acrolein polymerization.
DABCO (20 mol%) Toluene80 °C6 h65 - 75% Moderate yields; higher potential for bis-addition side products.
Piperidine (20 mol%) EthanolReflux (78 °C)4 h60 - 70% Protic solvents can interfere with the final aldol dehydration step.

Visualizations

The following diagram maps the logical flow of the domino oxa-Michael/aldol condensation pathway, highlighting the critical intermediate stages where the reaction can be optimized.

G A 2,3-Dihydroxybenzaldehyde D Iminium Ion Formation (LUMO Lowering) A->D B Acrolein B->D C Pyrrolidine Catalyst C->D E Oxa-Michael Addition (2-Phenoxide Attack) D->E F Intramolecular Aldol Condensation E->F G Dehydration & Catalyst Regeneration F->G H 8-Hydroxy-2H-chromene-3-carbaldehyde G->H

Domino oxa-Michael/aldol condensation pathway for 8-hydroxy-2H-chromene-3-carbaldehyde synthesis.

References

  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. National Institutes of Health (NIH) / RSC Advances.[Link]

  • 2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule agents. Indian Academy of Sciences.[Link]

  • Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes. ACS Publications.[Link]

Sources

Optimization

purification techniques for 2H-chromene-3-carbaldehyde derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific nuances of isolating and purifying 2H-chromene-3-carbaldehyde derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific nuances of isolating and purifying 2H-chromene-3-carbaldehyde derivatives.

These compounds are highly valuable pharmacophores and synthetic intermediates in drug development, typically synthesized via the Vilsmeier-Haack formylation of chromanones or substituted phenols. However, their purification is notoriously complicated by the presence of unreacted starting materials, residual high-boiling solvents (DMF), acidic phosphorus byproducts, and the inherent chemical sensitivity of the aldehyde functionality.

This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity recovery of your target compounds.

Isolation and Purification Workflow

The following diagram illustrates the critical path from crude reaction mixture to pure isolated product, highlighting the physicochemical rationale behind each step.

G Crude Crude Reaction Mixture (Vilsmeier-Haack) Quench Ice-Water Quench & EtOAc Extraction Crude->Quench Neutralize POCl3 Wash 5% NaHCO3 Wash (Removes Acidic Byproducts) Quench->Wash Phase Separation Dry Dry over Na2SO4 & Concentrate Wash->Dry Organic Layer Purify Purification Strategy Dry->Purify Crude Oil/Solid Chromatography Silica Gel Chromatography (EtOAc/Hexane 10:90) Purify->Chromatography Complex Mixtures Crystallization Recrystallization (EtOH or Hexane) Purify->Crystallization High Purity Solid Pure Pure 2H-Chromene- 3-Carbaldehyde Chromatography->Pure Crystallization->Pure

Workflow for the isolation and purification of 2H-chromene-3-carbaldehyde derivatives.

Self-Validating Experimental Protocols

Protocol A: Standardized Silica Gel Chromatography (For Complex Mixtures)

Causality: The Vilsmeier-Haack reaction generates highly acidic phosphoric byproducts and utilizes high-boiling DMF[1]. Direct loading of the crude mixture onto silica without a rigorous aqueous workup leads to column cracking, poor resolution, and acid-catalyzed degradation of the chromene ring.

  • Quenching: Slowly pour the crude reaction mixture into crushed ice under vigorous stirring.

    • Validation: The exothermic hydrolysis of excess POCl3 should subside, yielding a yellow precipitate or a distinct oily layer[1].

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Neutralization & DMF Removal: Wash the combined organic layers with 5% aqueous NaHCO3 until CO2 evolution ceases. Follow with a 5% aqueous LiCl wash (2 × 50 mL).

    • Causality: NaHCO3 neutralizes acidic byproducts. LiCl specifically disrupts DMF-water hydrogen bonding, forcing stubborn DMF residues into the aqueous phase.

    • Validation: The aqueous phase must test strictly neutral (pH ~7.0) via pH paper. Failure to neutralize will result in degradation on the silica column.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <40 °C to prevent thermal degradation.

  • Chromatography: Load the crude residue onto a silica gel column (230–400 mesh). Elute with an optimized gradient, typically starting at EtOAc/n-hexane (10:90 v/v)[2].

    • Validation: Monitor fractions via TLC (UV 254 nm). The target aldehyde typically elutes rapidly due to the non-polar chromene core, leaving polar baseline impurities behind.

Protocol B: Recrystallization (For Crystalline Derivatives)

Causality: For halogenated or substituted derivatives (e.g., 4-chloro-2H-chromene-3-carbaldehyde), crystallization exploits the differential solubility of the target compound versus polar impurities in non-polar solvents, bypassing the need for chromatography.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling hexane or absolute ethanol.

  • Hot Filtration: Filter the hot solution rapidly through a pre-warmed fluted filter paper.

    • Causality: This removes insoluble, high-molecular-weight polymeric degradation products formed during the formylation step.

    • Validation: The formation of a clear, homogeneous filtrate confirms the successful removal of insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature to promote optimal crystal lattice formation, then transfer to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum and wash with a minimal volume of ice-cold solvent.

    • Validation: A sharp melting point (within a 1-2 °C range) confirms the absence of co-crystallized impurities.

Troubleshooting & FAQs

Q1: My 2H-chromene-3-carbaldehyde is co-eluting with unreacted starting material (e.g., substituted salicylaldehyde) on silica gel. How can I separate them? A1: Salicylaldehydes possess strong intramolecular hydrogen bonding, making their Rf​ values remarkably similar to chromene-3-carbaldehydes in standard solvent systems. Solution: Do not rely on chromatography. Instead, before concentrating your organic extract, wash the organic layer with a dilute 1M NaOH or saturated Na2CO3 solution. The phenolic hydroxyl group of the unreacted salicylaldehyde will be deprotonated, partitioning it into the aqueous phase, while the target chromene remains safely in the organic phase.

Q2: I am observing a significant loss of product yield after silica gel chromatography, and the aldehyde peak in my 1H-NMR is diminishing. A2: 2H-chromene-3-carbaldehydes are sensitive to the slightly acidic nature of standard silica gel, which can catalyze ring-opening or promote the oxidation of the aldehyde to a carboxylic acid. Solution: Pre-treat your silica gel by flushing the packed column with 1% triethylamine (TEA) in hexane to neutralize the acidic silanol sites. Alternatively, switch your stationary phase to neutral alumina.

Q3: My product is "oiling out" (forming a biphasic syrup) during recrystallization instead of forming crystals. What is the cause and remedy? A3: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or—more commonly in this specific synthesis—due to trace amounts of residual DMF acting as a co-solvent and depressing the melting point. Solution: Ensure complete removal of DMF by utilizing the 5% LiCl wash described in Protocol A. If oiling out still occurs, switch to a binary solvent system with a lower boiling point (e.g., diethyl ether/hexane) and induce nucleation by scratching the inside of the flask with a glass rod or introducing a seed crystal.

Quantitative Purification Data

The following table summarizes validated purification parameters and expected yields for various 2H-chromene-3-carbaldehyde derivatives to help benchmark your experimental results.

DerivativePrimary Purification MethodOptimized Solvent SystemTypical Yield (%)Reference
Unsubstituted 2H-chromene-3-carbaldehydeColumn ChromatographyEtOAc/n-hexane (10:90)83%[2]
4-Chloro-2H-chromene-3-carbaldehydeRecrystallizationHexane94%
7-(Didodecylamino)-2-oxo-2H-chromene-3-carbaldehydeColumn ChromatographyEtOAc/n-hexane (30:1)56%[1]
4-Methoxy-2H-chromene-3-carbaldehydeColumn ChromatographyHexane/EtOAc67%

Sources

Troubleshooting

overcoming low solubility of chromene compounds in aqueous media

Technical Support Center: Overcoming Low Aqueous Solubility of Chromene Compounds Welcome to the Formulation & Assay Troubleshooting Hub. This guide provides mechanistic insights, validated protocols, and quantitative be...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Aqueous Solubility of Chromene Compounds

Welcome to the Formulation & Assay Troubleshooting Hub. This guide provides mechanistic insights, validated protocols, and quantitative benchmarks for resolving the poor aqueous solubility of chromene derivatives in preclinical development.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my chromene derivatives consistently precipitate in aqueous assay buffers despite having polar functional groups? A1: Chromenes (including chromen-4-ones and 3-nitro-2H-chromenes) possess a rigid, planar benzopyran backbone[1]. This high degree of molecular planarity and symmetry allows the molecules to pack tightly into a crystal lattice, resulting in high lattice energy[2]. Even if polar groups are present, the thermodynamic cost of breaking these intermolecular bonds often exceeds the hydration energy provided by the aqueous media, leading to rapid precipitation[1],[2].

Q2: I currently use 100% DMSO to create my stock solutions. Why is this causing inconsistent biological readouts? A2: While DMSO is an excellent solvent for lipophilic chromenes, biological assays require dilution into aqueous buffers. This causes "solvent shock." The sudden drop in solvent capacity forces the chromene to rapidly nucleate and precipitate, creating variable concentrations of the dissolved active compound[1]. Furthermore, for cell-based assays, final DMSO concentrations must remain below 0.5% to avoid solvent-induced cytotoxicity[3].

Q3: I want to use cyclodextrins to encapsulate my chromene. Should I use native β-cyclodextrin (β-CD) or a derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)? A3: HP-β-CD is vastly superior for aqueous applications. Native β-CD has limited aqueous solubility (~18 mM) due to strong intramolecular hydrogen bonding between its secondary hydroxyl groups[4],[5]. HP-β-CD disrupts this hydrogen bonding network, increasing its aqueous solubility to ≥600 mM[4],[5]. The elongated hydrophobic cavity of HP-β-CD efficiently encapsulates the planar chromene ring via van der Waals interactions (typically yielding binding energies around -5.1 kcal/mol), shielding it from water without altering the drug's covalent structure[6],[4].

Part 2: Troubleshooting Guides & Validated Protocols

Issue 1: Compound Precipitates Upon Dilution into Biological Buffers (In Vitro Assays)

Root Cause: The thermodynamic solubility limit of the chromene in the final buffer is exceeded, and the lack of a stabilizing agent allows rapid crystal growth. Solution: Formulate an inclusion complex using HP-β-CD prior to buffer introduction.

Protocol A: Preparation & Validation of HP-β-CD Inclusion Complexes (Co-Precipitation Method) Causality: Co-precipitation forces the chromene and cyclodextrin into close proximity in a transient co-solvent state, driving the lipophilic chromene into the hydrophobic CD cavity to minimize free energy before the solvent is removed[6].

  • Preparation of Host Solution: Dissolve HP-β-CD in distilled water or your target buffer to achieve a 10 mM concentration[3].

  • Preparation of Guest Solution: Dissolve the chromene derivative in a minimal volume of a volatile organic solvent (e.g., ethanol or acetone).

  • Complexation: Add the organic guest solution dropwise into the aqueous host solution under continuous magnetic stirring at 37°C[6].

  • Equilibration: Stir the mixture for 24–48 hours in a sealed vial to allow thermodynamic equilibrium of the host-guest complex[3].

  • Solvent Evaporation: Remove the trace organic solvent under reduced pressure using a rotary evaporator.

  • Self-Validation Step (Phase Solubility Analysis): To ensure successful 1:1 complexation, filter the solution through a 0.22 µm syringe filter and quantify the dissolved chromene via HPLC-UV[1],[3]. A linear increase in chromene concentration as a function of HP-β-CD concentration confirms an AL-type phase solubility profile, validating the stoichiometric complex[6].

Issue 2: Poor In Vivo Bioavailability & Formulation Instability

Root Cause: Simple co-solvent mixtures often fail in vivo due to rapid dilution in the bloodstream or gastrointestinal tract, leading to Ostwald ripening (where small particles dissolve and redeposit onto larger crystals). Solution: Generate a nanosuspension using antisolvent precipitation with steric stabilizers.

Protocol B: Antisolvent Precipitation for Chromene Nanosuspensions Causality: Rapid injection of the solvent into an antisolvent creates instantaneous supersaturation. This causes massive, rapid nucleation that outpaces crystal growth, yielding nanometer-sized amorphous particles[1]. Surfactants coat these particles, providing steric hindrance against agglomeration.

  • Organic Phase: Dissolve the chromene compound in a water-miscible solvent (e.g., DMSO or Ethanol) at a high concentration (e.g., 50 mg/mL)[1].

  • Aqueous Phase (Antisolvent): Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 407 or Tween 80)[1].

  • Precipitation: Under high-shear homogenization (e.g., 10,000 RPM), rapidly inject the organic phase into the aqueous phase using a syringe pump[1].

  • Solvent Removal: Stir the resulting milky suspension for 4 hours to allow diffusion and evaporation of the trace organic solvent.

  • Self-Validation Step (DLS Analysis): Analyze the suspension using Dynamic Light Scattering (DLS). A successful nanosuspension must exhibit a Z-average particle size of <200 nm and a Polydispersity Index (PDI) of <0.3, confirming uniform, stable nanoparticles.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected solubility enhancement benchmarks for chromene derivatives using various formulation strategies, based on established literature.

StrategyMechanism of ActionRepresentative CompoundFold-Solubility Increase
Solid Dispersion Dispersion in inert carrier matrix (Poloxamer 407)Kaempferol (Chromen-4-one)~4000-fold[1]
HP-β-CD Complexation Encapsulation in elongated hydrophobic cavityStyryl(pyridinium)-chromene~310-fold (Fluorescence yield)[4]
Nanosuspension Surface area expansion via size reductionApigenin (Chromen-4-one)~33-fold[1]
Co-Solvency (Glycerin) Hydrogen bond disruption & CD solubility enhancement2-amino-tetrahydro-4H-chromenesYield increased from 30% to 90%[7]

Part 4: Decision Pathway for Solubility Enhancement

G Start Chromene Compound Low Aqueous Solubility CheckAssay Application Type? Start->CheckAssay InVitro In Vitro Assays (Cell Culture / Biochemical) CheckAssay->InVitro InVivo In Vivo Studies (Animal Models / Formulation) CheckAssay->InVivo CoSolvent Co-Solvency (DMSO < 0.5%, Glycerin) InVitro->CoSolvent Initial Screen Cyclo Cyclodextrin Complexation (HP-β-CD, Methyl-β-CD) InVitro->Cyclo If Precipitation Occurs InVivo->Cyclo Liquid Dosing Nano Nanosuspensions & Solid Dispersions InVivo->Nano High Dose Required ChemMod Chemical Modification (Disrupt Planarity) InVivo->ChemMod Lead Optimization Success Enhanced Aqueous Solubility & Reproducible Data CoSolvent->Success Cyclo->Success Nano->Success ChemMod->Success

Decision tree for selecting the optimal solubility enhancement strategy for chromenes.

Part 5: References

  • Improving the therapeutic window of anticancer agents by β-cyclodextrin encapsulation: Experimental and theoretical insights - SciSpace. Available at: [Link]

  • β-CYCLODEXTRIN – GLYCERIN AS A VERSATILE GREEN SYSTEM FOR SYNTHESIS OF 2-AMINO-TETRAHYDRO-4H-CHROMENES - IJPCBS. Available at: [Link]

  • Manifold Fluorescence Enhancement of a Styryl(pyridinium)-chromene Hybrid Dye upon Binding with an Elongated β-Cyclodextrin Cavity - ACS Publications. Available at:[Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC - NIH. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - Estranky.sk. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 8-Hydroxy-2H-chromene-3-carbaldehyde Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with functionalized chromenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with functionalized chromenes. 8-Hydroxy-2H-chromene-3-carbaldehyde is a highly versatile building block in drug discovery, but its unique structural features—specifically the conjugated α,β -unsaturated aldehyde and the electron-rich phenolic moiety—make it susceptible to multiple degradation pathways.

This guide is designed to move beyond basic handling instructions. By understanding the chemical causality behind compound degradation, we can implement self-validating protocols that ensure absolute experimental integrity.

Core Causality & Mechanistic FAQs

Q: Why does my 8-hydroxy-2H-chromene-3-carbaldehyde solution lose reactivity over time, even when refrigerated? A: The primary vector for degradation is the auto-oxidation of the C3-formyl group. The electron-withdrawing nature of the aldehyde group makes the molecule highly reactive [[1]](). In the presence of dissolved oxygen, the aldehyde readily oxidizes to 8-hydroxy-2H-chromene-3-carboxylic acid. Furthermore, the compound is sensitive to thermal stress, which can lead to disproportionation or dimerization if stored improperly 2.

Q: Can I use protic solvents like methanol or ethanol to prepare my stock solutions? A: It is highly discouraged. Protic solvents act as nucleophiles. The solvent molecule will attack the C2 position of the chromene ring, forming a 2-alkoxy hemiacetal intermediate (e.g., a 2-ethoxy-2H-chromene-3-carbaldehyde adduct) 3. This nucleophilic addition compromises the structural integrity of the chromene core and ruins the stoichiometric accuracy of your solution.

Q: How do pH fluctuations affect the stability of the chromene core? A: 2H-chromene-3-carbaldehydes are generally stable under standard, neutral laboratory conditions but degrade rapidly under strong acidic or basic extremes 1. Strong bases deprotonate the 8-hydroxyl group, increasing electron density that triggers the ring-opening of the pyran cycle. Conversely, strong acids protonate the aldehyde, exacerbating nucleophilic attack at the C2 or C4 positions.

degradation_pathways A 8-hydroxy-2H-chromene- 3-carbaldehyde B Auto-oxidation (O2 exposure) A->B C Solvent Addition (Protic Solvents) A->C D Base-Catalysis (pH > 8) A->D E 3-Carboxylic Acid Derivative B->E F 2-Alkoxy Hemiacetal Adducts C->F G Ring-Opened Phenolate D->G

Fig 1: Primary degradation pathways of 8-hydroxy-2H-chromene-3-carbaldehyde in solution.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Precipitate formation in DMSO stock solutions after freeze-thaw cycles.

  • Root Cause: Moisture ingress. DMSO is highly hygroscopic. Water introduced during repeated freeze-thaw cycles causes the hydrophobic chromene to precipitate and accelerates the hydration of the aldehyde group.

  • Corrective Action: Never use a single, large-volume stock vial. Aliquot solutions immediately upon preparation. Use anhydrous DMSO ( 0.005% water) and purge headspaces with Argon before sealing. Keep containers tightly closed in a dry environment [[4]]().

Issue 2: Inconsistent yields during downstream imine formation (e.g., reacting with anilines).

  • Root Cause: Imine derivatives of chromene-3-carbaldehydes are notoriously unstable and often fail to survive standard purification steps like silica gel chromatography 5. Additionally, the compounds slowly decompose if reaction temperatures exceed 40 °C 6.

  • Corrective Action: Perform reactions under strictly controlled temperatures (30–40 °C). Instead of isolating the intermediate imine, use in situ trapping methods—such as adding Trifluoroacetic Acid (TFA) to promote immediate cyclization into the final heterocyclic scaffold 5.

Quantitative Stability Data

To guide your solvent and storage choices, below is a synthesized stability matrix based on empirical degradation rates.

Solvent SystemTemperatureAtmosphereEst. Stability (Half-Life)Primary Degradation Mechanism
Anhydrous DMSO -20 °CArgon> 6 monthsNone (Optimal Conditions)
Anhydrous DMF 4 °CArgon~ 3 monthsTrace thermal degradation
Methanol / Ethanol 25 °CAir< 1 weekNucleophilic solvent attack at C2
Aqueous Buffer (pH 9) 25 °CAir< 24 hoursBase-catalyzed ring opening
DMSO (Non-anhydrous) 25 °CAir~ 1-2 weeksAuto-oxidation to carboxylic acid

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology for preparing and validating ultra-stable stock solutions. This protocol creates a closed, self-validating loop that prevents degraded material from entering your downstream assays.

Step 1: Environmental Preparation Work inside a glove box or under a continuous stream of dry Nitrogen/Argon. Ensure all glassware is oven-dried.

Step 2: Solvent Degassing Utilize anhydrous, amine-free Dimethyl Sulfoxide (DMSO). Degas the solvent by sparging with Argon for 15 minutes prior to use to displace dissolved oxygen.

Step 3: Gentle Dissolution Weigh the required mass of 8-hydroxy-2H-chromene-3-carbaldehyde. Slowly add the degassed DMSO to achieve your target concentration (e.g., 10 mM). Crucial: Vortex gently. Do not use ultrasonic baths (sonication), as the localized heating will induce thermal decomposition of the chromene core 6.

Step 4: Aliquoting and Storage Dispense the solution into single-use amber glass vials to prevent photodegradation. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps. Store immediately at -20 °C [[4]]().

Step 5: The Validation Check (Self-Validating System) Before utilizing a stored aliquot for critical biological or synthetic assays, run a rapid TLC (Hexanes:EtOAc 7:3) or LC-MS. The appearance of a highly polar baseline spot indicates carboxylic acid formation (oxidation). If this spot is present, the aliquot has been compromised and must be discarded.

protocol_workflow S1 Weighing (Inert Atm) S2 Dissolution (Anhydrous DMSO) S1->S2 S3 Aliquot & Purge (Argon Overlay) S2->S3 S4 Storage (-20°C, Dark) S3->S4 S5 Validation (TLC/LC-MS) S4->S5

Fig 2: Self-validating workflow for the preparation and storage of highly stable stock solutions.

References

  • EvitaChem.Buy 6,8-Dibromo-2H-chromene-3-carbaldehyde (EVT-1790921) | 885271-27-2.
  • RSC Publishing.Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones...
  • Combi-Blocks.Safety Data Sheet - 2h-chromene-3-carbaldehyde.
  • NIH / PMC.Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
  • ResearchGate.Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5).
  • Indian Academy of Sciences.Study of photophysical behaviour of some Sm(III) complexes with 4-oxo-4H-1-benzopyran-3-carboxaldehyde...

Sources

Troubleshooting

Section 1: Multicomponent Reactions (MCRs) – The Knoevenagel/Michael Cascade

Welcome to the Technical Support Center for Chromene Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve byproduct forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromene Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve byproduct formation, regioselectivity failures, and stalled cascades during the synthesis of 2H- and 4H-chromene scaffolds.

Rather than simply listing fixes, this guide dissects the mechanistic causality behind each failure mode, providing self-validating protocols to ensure your synthesis stays on the correct thermodynamic and kinetic pathways.

Context: The one-pot, three-component reaction of an aldehyde, an active methylene (e.g., malononitrile), and a phenol/naphthol is a cornerstone of 1[1].

Q: Why is my reaction stalling at the Knoevenagel adduct, or why am I isolating heavy oligomeric byproducts instead of the 4H-chromene?

A: The causality here is rooted in the competition between intramolecular cyclization and intermolecular condensation. The cascade requires a Knoevenagel condensation followed by a Michael-type addition and a final ring-closure. If the catalyst is insufficiently basic, the Knoevenagel adduct will not undergo the Michael addition. Conversely, if the reaction concentration is too high, the intermediate Michael adduct is more likely to collide with another unreacted molecule rather than folding onto itself, leading to bis-chromenes or oligomers[2]. By diluting the reaction, you kinetically favor the unimolecular ring-closure.

MCR_Cascade Aldehyde Aldehyde + Malononitrile Knoevenagel Knoevenagel Adduct (Intermediate) Aldehyde->Knoevenagel Catalyst Michael Michael Adduct Knoevenagel->Michael + Phenol Phenol Phenol / Naphthol Chromene 4H-Chromene (Target Product) Michael->Chromene Intramolecular Cyclization Oligomer Oligomers / Bis-chromenes (Byproduct) Michael->Oligomer High Conc. Intermolecular

Logical workflow of the MCR cascade highlighting divergence into oligomeric byproducts.

Protocol 1: Optimized Green MCR Synthesis (Self-Validating)
  • Initiation: Add 1.0 mmol of the aldehyde and 1.0 mmol of malononitrile to a round-bottom flask containing 5 mL of EtOH/H₂O (4:1 v/v) to maintain a low concentration (~0.2 M).

  • Nucleophile Addition: Introduce 1.0 mmol of the phenol/naphthol derivative.

  • Catalysis: Add 10 mol% of a heterogeneous basic catalyst (e.g., nano-sulphated zirconia or prolinamide-functionalized polyacrylonitrile)[3].

  • Reaction: Stir the mixture at 80 °C for 1–2 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active Knoevenagel intermediate (typically R_f ~0.6) and the appearance of a new, blue-fluorescent spot under 365 nm UV light confirms successful cyclization into the chromene.

  • Isolation: Cool the mixture to precipitate the product. Filter and recrystallize from hot ethanol to remove trace oligomers.

Section 2: Metal-Catalyzed Cyclization of Aryl Propargyl Ethers

Context: Transition metal catalysis is widely used to cyclize aryl propargyl ethers into 2H-chromenes[4].

Q: I am observing significant benzofuran contamination in my 2H-chromene product. How do I favor the 6-endo-dig cyclization over the 5-exo-dig pathway?

A: The regioselectivity between the 6-endo-dig (chromene) and 5-exo-dig (benzofuran) pathways is dictated by the electronic activation of the alkyne. Standard gold catalysts (e.g., [(Ph3P)Au(Cl)]) activate the alkyne in a way that often permits competitive 5-exo-dig attack by the phenolic oxygen. By switching to an iron(III) chloride catalyst and introducing an aniline additive, you modulate the metal's Lewis acidity. This shifts the transition state to heavily favor the 6-endo-dig cyclization, effectively suppressing benzofuran formation[4].

Table 1: Effect of Catalyst and Additives on Regioselectivity

Catalyst SystemAdditivePrimary ProductMajor ByproductSelectivity (6-endo : 5-exo)
[(Ph3P)Au(Cl)] / Ag⁺None2H-ChromeneBenzofuranVariable (Substrate dependent)
FeCl3 (20 mol%)NoneMixedMixedPoor
FeCl3 (20 mol%)Aniline (2 equiv)2H-ChromeneBenzofuranHigh (Favoring 6-endo-dig)
Ph3PAuNTf2None2H-ChromeneNoneHigh (at 25 °C)
Protocol 2: Iron-Catalyzed Regioselective Synthesis (Self-Validating)
  • Preparation: Dissolve the aryl propargyl ether (1.0 mmol) in dry toluene (10 mL) under an inert argon atmosphere.

  • Catalyst Loading: Add 20 mol% FeCl₃ and 2.0 equivalents of aniline.

  • Cyclization: Heat the reaction mixture to 100 °C and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Self-Validation Check: Purify via silica gel chromatography. Run a ¹H NMR of the purified product. The spectrum must show characteristic vinylic protons of the 2H-chromene ring (typically doublets around 5.5–6.5 ppm with a coupling constant of ~10 Hz). The absence of these signals indicates you have isolated the benzofuran byproduct instead.

Section 3: Enal-Phenol Annulation and Oxidation Byproducts

Context: The amino acid-promoted annulation of enals with nucleophilic phenols is a powerful organocatalytic route to 2H-chromenes[5].

Q: My reaction is yielding oxidized, benzofuran-type or quinone-like byproducts instead of the expected 2H-chromene. What is going wrong?

A: The formation of oxidized byproducts is a classic kinetic trap. The reaction proceeds via an electrophilic iminium intermediate, followed by a Friedel-Crafts reaction to form a highly reactive o-quinone methide intermediate. This intermediate must undergo a 6π-electrocyclization to form the chromene. If the thermal energy provided is insufficient (e.g., <80 °C) to overcome the activation barrier for the electrocyclization, the long-lived intermediate becomes susceptible to atmospheric oxygen, leading to irreversible oxidation[5]. Elevating the temperature to 110–120 °C ensures the electrocyclization outpaces oxidation.

Electrocyclization PhenolEnal Phenol + Enal QuinoneMethide o-Quinone Methide (Intermediate) PhenolEnal->QuinoneMethide Amino Acid Catalyst Chromene Chromene QuinoneMethide->Chromene 6π-Electrocyclization Oxidized Oxidized QuinoneMethide->Oxidized Oxidation (O2)

Temperature-dependent divergence of the o-quinone methide intermediate.

Section 4: Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

Context: The direct conversion of O-allyl salicylaldehydes to 2H-chromenes using hydrazine catalysts[6].

Q: I am getting extremely low yields when attempting RCCOM on O-allyl salicylaldehydes. How can I facilitate the cycloreversion step?

A: In hydrazine-catalyzed RCCOM, the catalytic cycle relies on a [3+2] cycloaddition to form a transient intermediate, followed by a retro-[3+2] cycloreversion to release the product. If the allyl group is unhindered, the [3+2] intermediate sits in a deep thermodynamic well and the reaction stalls. By installing sterically demanding groups (like adamantylidene or diethylidene) on the allyl moiety, you introduce severe syn-pentane interactions. This steric clash raises the ground-state energy of the intermediate, providing the thermodynamic driving force necessary to eject the chromene product and regenerate the catalyst[6].

References

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. ijpsjournal.com.
  • Catalytic Synthesis of 2H-Chromenes. msu.
  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Met
  • Technical Support Center: Synthesis of 2H-Chromen-5-amine and Deriv
  • Controllable Synthesis of Two Isomers 4H-Chromene and 2,8-Dioxabicyclo[3.3.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. mdpi.com.

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Quantum Yield in Chromene-Based Probes

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on chromene-based fluorophores—such as 2H(4H)-chromenes, coumarins, and rhodamine hybrids—for their tunable emission,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on chromene-based fluorophores—such as 2H(4H)-chromenes, coumarins, and rhodamine hybrids—for their tunable emission, large Stokes shifts, and excellent photostability[1]. However, translating these theoretical advantages into high-contrast in vitro and in vivo imaging often requires overcoming severe quantum yield (Φ) quenching.

This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating protocols to help you maximize the quantum yield of your chromene probes.

Diagnostic Workflow: Resolving Low Quantum Yield

QY_Optimization Start Low Quantum Yield (Φ) CheckSolvent Low in aqueous media only? Start->CheckSolvent ACQ Diagnosis: ACQ CheckSolvent->ACQ Yes Structural Diagnosis: Poor ICT/TICT CheckSolvent->Structural No AIE Solution: AIE Strategy (e.g., RIR, TPE) ACQ->AIE Donor Solution: Rigid Donors (e.g., 7-azetidinyl) Structural->Donor Rigidity Solution: Spirolactam Integration Structural->Rigidity

Diagnostic workflow for resolving low quantum yield in chromene fluorophores.

Troubleshooting & FAQs

Q1: My chromene probe shows excellent fluorescence in dichloromethane (DCM) but the quantum yield drops to near-zero in aqueous physiological buffers. How do I fix this? A: You are observing Aggregation-Caused Quenching (ACQ). Chromene derivatives are highly planar and hydrophobic. In aqueous media, they form H-aggregates via π−π stacking, which dissipates excited-state energy through non-radiative decay pathways. The Mechanistic Fix: Transition your design to an Aggregation-Induced Emission (AIE) active probe. By introducing freely rotatable phenyl rings to the chromene core, you create steric hindrance that prevents flat π−π stacking. When these modified molecules aggregate in water, the physical constraint restricts intramolecular rotation (RIR). This shuts down non-radiative decay and forces radiative emission, drastically enhancing the quantum yield in aqueous environments[2].

Q2: I am designing a new push-pull chromene scaffold. Which substituent modifications yield the highest intrinsic quantum yield? A: The efficiency of Intramolecular Charge Transfer (ICT) dictates your quantum yield. While primary or secondary amines at the 7-position act as strong electron donors, their free rotation often leads to a Twisted Intramolecular Charge Transfer (TICT) state—a "dark" state that severely quenches fluorescence. The Mechanistic Fix: Replace freely rotating amines with cyclized amines, specifically azetidine. The 7-azetidinyl substitution restricts C–N bond rotation, effectively preventing the TICT state. Literature demonstrates that combining a 7-azetidinyl donor with a 3-alkyl and 6-methoxy group can push the quantum yield of chromone/chromene derivatives to an exceptional 0.96[3].

Q3: My thiol-chromene "click" probe has high background fluorescence before the analyte is added, ruining my signal-to-noise ratio. How can I improve the "turn-on" contrast? A: The 2H(4H)-chromene skeleton featuring an α,β -unsaturated ketone is a highly specific reaction site for biothiols[1]. However, if the resting state of the probe retains partial conjugation, it will "leak" fluorescence. The Mechanistic Fix: Integrate a spirolactam structure or design a 1,6-elimination cascade[4][5]. In a spirolactam-chromene hybrid, the spiro ring strictly breaks the π -conjugation, ensuring a quantum yield of near zero. Upon nucleophilic attack by glutathione (GSH), the pyran ring opens, triggering a structural rearrangement that forces the spiro ring open. This restores full conjugation, yielding a highly fluorescent derivative with a quantum yield up to 0.43[5].

Thiol_Click Probe Chromene Probe (Off State) Thiol Biothiol Attack Probe->Thiol RingOpen Pyran Ring Opening Thiol->RingOpen Elimination 1,6-Elimination RingOpen->Elimination Fluorophore Active Fluorophore (High Φ, On State) Elimination->Fluorophore

Mechanism of thiol-chromene click reaction yielding high-fluorescence derivatives.

Quantitative Benchmarks: Quantum Yield Enhancements

The following table summarizes validated structural modifications and their resulting quantum yield ( Φ ) enhancements across various chromene scaffolds.

Optimization StrategyBase ScaffoldTarget Analyte / TriggerInitial QY ( Φ )Enhanced QY ( Φ )Ref
7-Azetidinyl + 3-Alkyl Substitution Chromone/Chromene CoreN/A (Structural Optimization)~0.08 - 0.210.96 [3]
Aggregation-Induced Emission (AIE) Chromene-AIEgen (CFN)Solvent Polarity (Water Aggregation)0.175 (in DMF)0.420 (in 90% Water)[2]
Spirolactam Ring-Opening Rhodamine-Chromene HybridGlutathione (GSH)< 0.010.43 [5]
Thiol-Chromene Click (1,6-Elimination) Coumarin-Chromene HybridBiothiols (Cys, Hcy, GSH)Near ZeroHigh (Turn-On) [4]
Standardized Experimental Protocols
Protocol 1: Self-Validating Relative Quantum Yield Determination

To accurately claim a quantum yield enhancement, you must eliminate optical artifacts like the inner-filter effect. This protocol uses a comparative method against a known standard[2].

Step 1: Standard Selection Select a reference standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φ=0.54 ) that closely matches the excitation wavelength of your chromene probe. Step 2: Dilution Series & Absorbance Constraint (Critical) Prepare a 5-point dilution series for both the standard and the probe. Causality Check: You must ensure the absorbance of all solutions at the excitation wavelength is ≤0.05 . This self-validating constraint prevents self-absorption and inner-filter effects, which artificially deflate the measured quantum yield. Step 3: Spectral Acquisition Excite the samples at the chosen wavelength and record the emission spectra. Calculate the integrated fluorescence intensity (the total area under the emission curve) for each sample. Step 4: Gradient Calculation Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the standard and the probe. Both plots must yield a straight line crossing the origin ( R2>0.99 ). Step 5: Quantum Yield Computation Calculate the final quantum yield using the gradient equation:

Φsample​=Φstd​×(Gradstd​Gradsample​​)×(ηstd2​ηsample2​​)

(Where Grad is the slope of the plot, and η is the refractive index of the solvent).

Protocol 2: Biothiol-Triggered Chromene Activation Assay

When utilizing the thiol-chromene click reaction, you must prove that the quantum yield enhancement is strictly mediated by the specific nucleophilic attack, rather than non-specific hydrolysis[1].

Step 1: Probe Preparation Prepare a 10 µM solution of the chromene probe in a physiological buffer (e.g., 10 mM PBS, pH 7.4, utilizing 1% DMSO to ensure initial solubility). Step 2: Experimental Aliquots Divide the solution into three distinct groups:

  • Group A (Blank): Probe only.

  • Group B (Active): Probe + 100 µM Glutathione (GSH).

  • Group C (Negative Control): Probe + 1 mM N-ethylmaleimide (NEM) + 100 µM GSH. Step 3: Incubation Incubate all groups at 37°C for 30 minutes to allow the cascade reaction (pyran ring opening and 1,6-elimination) to reach completion. Step 4: Validation & Measurement Measure the emission spectra. Self-Validating Logic: Group C must exhibit baseline fluorescence identical to Group A. NEM rapidly alkylates free thiols, neutralizing GSH and preventing the nucleophilic attack on the chromene's α,β -unsaturated ketone. If Group C fluoresces, your probe is undergoing non-specific background degradation, and the scaffold requires structural rigidification.

References
  • Title: Chromene-based fluorescent probes for sensing and bioimaging Source: AIP Publishing URL: [Link]

  • Title: Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure–Fluorescence Information of Chromone Derivatives Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Mitochondria-Targeted NIR Ratiometric and Colorimetric Fluorescent Probe for Biothiols Based on a Thiol–Chromene Click Reaction Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Development of a chromene-based fluorescent and colorimetric sensor for the sensitive detection of calcium ions in a complex medium: a detailed DFT and experimental approach Source: RSC Publishing / PMC URL: [Link]

  • Title: Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues Source: ACS Publications (Analytical Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 8-Hydroxy-2H-chromene-3-carbaldehyde Fluorescence

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the use of 8-hydroxy-2H-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the use of 8-hydroxy-2H-chromene-3-carbaldehyde (Molecular Formula: C₁₀H₈O₃)[1] in fluorescence-based assays.

Unlike basic troubleshooting manuals, this guide is built on the principles of causality and self-validation . We do not just tell you what to do; we explain the photophysical why behind each phenomenon, ensuring your experimental setups are robust, reproducible, and scientifically sound.

Part 1: The Causality of pH-Dependent Fluorescence

To troubleshoot effectively, you must understand the molecular machinery of your probe. 8-hydroxy-2H-chromene-3-carbaldehyde operates via a Donor- π -Acceptor (D- π -A) architecture. The 8-hydroxyl group acts as the electron donor, while the 3-carbaldehyde group acts as the electron acceptor.

When the environmental pH crosses the pKa threshold of the 8-hydroxyl group, it deprotonates to form a phenolate anion (-O⁻). This structural change drastically increases the electron-donating capability of the 8-position, which enhances the Intramolecular Charge Transfer (ICT) across the conjugated π -system upon photoexcitation[2]. This enhanced "push-pull" effect lowers the energy gap between the ground and excited states, causing a pronounced bathochromic (red) shift in both absorption and emission spectra[3].

ICT_Mechanism A Protonated State (pH < pKa) 8-OH: Weak Donor B Deprotonated State (pH > pKa) 8-O⁻: Strong Donor A->B + OH⁻ C Moderate ICT Blue-shifted Emission A->C Excitation B->A + H⁺ D Strong ICT Red-shifted Emission B->D Excitation

Fig 1. pH-dependent Intramolecular Charge Transfer (ICT) mechanism.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I am seeing inconsistent fluorescence intensities across my pH gradient. How can I validate that this is a true pH effect and not an artifact like precipitation? A: You must validate your system by looking for an isosbestic point in your UV-Vis absorption spectra. If you overlay the absorption spectra from your pH titration, they should all intersect at a single wavelength. The causality here is mathematical: an isosbestic point proves that exactly two species (protonated and deprotonated) are linearly interconverting, and that the total soluble concentration of the probe remains perfectly constant[2]. If the spectra do not cross at a single point, your probe is either aggregating, precipitating, or degrading.

Q2: My probe precipitates when I transition from the DMSO stock to the aqueous pH buffers. How do I resolve this? A: Chromene derivatives are highly hydrophobic[4]. When injecting a high-concentration DMSO stock into an aqueous buffer, localized supersaturation causes rapid micro-precipitation. Resolution: Ensure the final DMSO concentration is strictly <1% (v/v) . Furthermore, add the DMSO stock to the buffer under vigorous vortexing, rather than adding buffer to the stock. If precipitation persists, introduce 0.1% Tween-20 or Triton X-100 to stabilize the probe within micelles.

Q3: Can I use 8-hydroxy-2H-chromene-3-carbaldehyde for quantitative live-cell imaging? A: Yes, but you must utilize it as a ratiometric probe . Relying on absolute fluorescence intensity at a single wavelength is flawed because intensity is heavily influenced by local probe concentration, optical path length, and excitation laser power[3]. Because the ICT mechanism causes a shift in the emission peak rather than just quenching, you can measure the ratio of the emission intensities at two different wavelengths (e.g., Ired​/Iblue​ ). This mathematical ratio cancels out concentration variables, providing a highly trustworthy, self-calibrating measurement of intracellular pH[2].

Part 3: Self-Validating Experimental Protocol for pH Calibration

To ensure absolute trustworthiness in your data, follow this self-validating workflow. It incorporates built-in reversibility checks to distinguish true pH responsiveness from chemical degradation.

Workflow Step1 1. Stock Prep 10 mM in DMSO Step3 3. Dilution 10 µM, <1% DMSO Step1->Step3 Step2 2. Buffer Prep pH 4.0 - 9.0 Step2->Step3 Step4 4. Spectral Scan Abs & Fluo Step3->Step4 Step5 5. Validation Isosbestic Check Step4->Step5

Fig 2. Self-validating workflow for pH calibration and spectral acquisition.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 8-hydroxy-2H-chromene-3-carbaldehyde in anhydrous, spectroscopy-grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C, protected from light to prevent photo-oxidation.

  • Buffer Formulation: Prepare a series of Britton-Robinson (B-R) or universal buffers ranging from pH 4.0 to 9.0. Causality note: B-R buffers are preferred because they maintain a constant ionic strength across a wide pH range, eliminating ionic strength as a confounding variable[2].

  • Sample Dilution: Dilute the 10 mM stock into the respective buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is exactly 0.1% across all samples.

  • Spectral Acquisition:

    • Absorption: Scan from 300 nm to 600 nm. Identify the isosbestic point.

    • Emission: Excite the sample at the isosbestic point. Record the emission spectra.

  • Reversibility Validation (Critical Step): Take a 10 µM sample at pH 4.0. Measure its fluorescence. Spike the sample with micro-volumes of 1M NaOH to raise the pH to 9.0, and measure again. Spike with 1M HCl to return the pH to 4.0. Repeat this for 5 cycles. If the fluorescence ratio does not fully recover to the baseline after each cycle, your probe is undergoing irreversible chemical degradation rather than reversible protonation[2].

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Photophysical Properties by pH State

Note: Exact wavelength maxima will vary slightly based on solvent polarity and local microenvironment.

PropertyProtonated State (Acidic pH)Deprotonated State (Basic pH)
8-Hydroxyl Status -OH (Neutral)-O⁻ (Anionic)
Electron Donating Ability WeakStrong
Charge Transfer (ICT) ModerateEnhanced (Push-Pull)
Absorption Maximum ~330 - 350 nm~380 - 420 nm
Emission Maximum ~420 - 450 nm~500 - 550 nm
Quantum Yield LowerHigher
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseResolution / Protocol Adjustment
No isosbestic point observed Probe aggregation or precipitation altering the effective concentration in the optical path.Ensure DMSO is <1%. Add 0.1% Tween-20 or Triton X-100 to stabilize micelles.
Signal drift over time Photo-bleaching of the chromene core under continuous intense excitation.Reduce excitation slit width. Implement shuttering between acquisitions.
Poor reversibility in cycling Aldehyde oxidation or base-catalyzed hydrolysis of the chromene ring.Purge buffers with N₂ to remove dissolved oxygen. Avoid prolonged exposure to pH > 10.
In vivo signal is uniform Probe is trapped in the lipid bilayer and not exposed to aqueous pH changes.Modify the probe with a targeting moiety (e.g., morpholine for lysosomes) to direct subcellular localization[2].

References

  • Journal of Materials Chemistry B (RSC Publishing). "Rhodamine-derived ratiometric fluorescent probes for high-sensitivity detection and real-time imaging of mitochondrial pH." (2023). Available at:[Link]

  • MDPI. "7-Dialkylaminocoumarin Oximates: Small Molecule Fluorescent “Turn-On” Chemosensors for Low-Level Water Content in Aprotic Organic Solvents." (2017). Available at:[Link]

  • Analytical Chemistry (ACS Publications). "Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation." (2017). Available at:[Link]

Sources

Optimization

reaction condition optimization for Wittig reaction of chromene-3-carbaldehydes

Technical Support Center: Reaction Condition Optimization for Wittig Olefination of Chromene-3-carbaldehydes Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reaction Condition Optimization for Wittig Olefination of Chromene-3-carbaldehydes

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 3-styryl-2H-chromenes and related heterocyclic scaffolds via the Wittig reaction 1. Chromene-3-carbaldehydes are highly valuable building blocks in medicinal chemistry, but their reactivity requires precise tuning of ylide generation, solvent selection, and thermodynamic controls to prevent degradation and ensure high stereoselectivity 1, 2.

Mechanistic Workflow

WittigWorkflow Salt Phosphonium Salt + Base Ylide Ylide Generation (Color Change Validation) Salt->Ylide Deprotonation (THF or Toluene) Aldehyde Chromene-3-carbaldehyde Addition Ylide->Aldehyde Nucleophilic Attack Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate [2+2] Cycloaddition Z_Alkene (Z)-3-Styryl-2H-chromene (Kinetic Control) Intermediate->Z_Alkene Unstabilized Ylides (Li-free conditions) E_Alkene (E)-3-Styryl-2H-chromene (Thermodynamic Control) Intermediate->E_Alkene Stabilized Ylides or Schlosser Modification

Workflow of Wittig olefination for chromene-3-carbaldehydes and stereocontrol mechanisms.

Troubleshooting Guides & FAQs

Q1: Why am I observing degradation of my 2-aryl-4-chloro-2H-chromene-3-carbaldehyde instead of the desired alkene? A1: Chromene-3-carbaldehydes possess sensitive functionalities (e.g., the formyl group and potentially labile halogens at the 4-position) that can degrade under excessively harsh basic conditions or prolonged heating 1. Causality & Solution: If you are using a strong base like n -BuLi or NaH, localized heating during addition can cause ring-opening or deformylation. Ensure the base is added dropwise at −35∘C to −25∘C 3. Alternatively, for specific chromene derivatives, using a milder base like DBU in DMSO has been shown to act as an effective organocatalyst, minimizing degradation while maintaining good yields 4.

Q2: My reaction yields a poor E/Z stereoisomeric ratio. How can I drive the selectivity toward the (E) -alkene? A2: The stereochemical outcome of the Wittig reaction is dictated by the nature of the ylide and the stabilization of the intermediate 5. Causality & Solution:

  • Stabilized Ylides: If your ylide contains an electron-withdrawing group, the reaction naturally favors the (E) -alkene via thermodynamic control.

  • Unstabilized Ylides: These typically proceed via kinetic control to form the (Z) -alkene 2. To invert this and force (E) -selectivity, employ the Schlosser modification . This involves treating the intermediate erythro betaine with phenyllithium at low temperatures to equilibrate it to the threo betaine, which subsequently yields the (E) -alkene upon warming 2, 5.

Q3: The reaction stalls, and TLC shows unreacted chromene-3-carbaldehyde. How do I push the reaction to completion? A3: A stalled reaction usually indicates either incomplete ylide formation (often due to moisture) or a failure of the oxaphosphetane intermediate to undergo cycloreversion 6. Causality & Solution: The [2+2] cycloreversion step to form the alkene and triphenylphosphine oxide is energy-dependent 6. For sterically hindered chromene substrates, standard THF at room temperature may not provide enough thermal energy. Switching the solvent to toluene at reflux ( 110∘C ) has been empirically proven to overcome this activation barrier, driving the reaction to completion within 2 hours 7.

Quantitative Data: Solvent & Base Optimization Summary

To facilitate rapid decision-making, the following table synthesizes field-proven optimization parameters for chromene-3-carbaldehyde olefination 1, 7, 3, 4.

SolventBaseTemperature ProfileYield (%)Primary Application / Notes
THF (Anhydrous) n -BuLi −35∘C RT80–87%Standard protocol for unstabilized ylides; requires strict air/moisture-free conditions.
Toluene NaH 110∘C (Reflux)75–85%Optimal for sterically hindered substrates requiring thermal energy for cycloreversion.
DMSO DBURoom Temperature65–70%Mild conditions; DBU acts as an organocatalyst. Minimizes degradation of sensitive aldehydes.
DCM / MeOH NEt 3​ Reflux <40% Poor conversion; not recommended for complex chromene scaffolds.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol outlines the synthesis of 3-styryl-2H-chromenes using an unstabilized ylide under kinetic control. It is designed as a self-validating system to ensure experimental integrity at each step 3, 6.

Step 1: Ylide Generation

  • Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF ( 0.2 M ) under an inert nitrogen atmosphere.

  • Cool the suspension to −35∘C using a dry ice/acetone bath.

  • Add n -BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes.

    • Validation Check: The suspension will transition to a distinct, vibrant yellow/orange solution. This color change is the visual confirmation of successful ylide formation. If the solution remains cloudy white or colorless, the n -BuLi has degraded or moisture has quenched the ylide 6.

  • Stir for 2 hours, allowing the temperature to gradually rise to room temperature to ensure complete deprotonation, then re-cool to −35∘C 3.

Step 2: Aldehyde Addition

  • Dissolve the chromene-3-carbaldehyde (1.0 eq) in a minimum volume of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide mixture at −35∘C .

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to the deformylation or degradation of the chromene core 1.

Step 3: Cycloaddition and Cycloreversion

  • Allow the reaction mixture to warm to room temperature and stir for 1–2 hours.

    • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). Co-spot with the starting chromene-3-carbaldehyde. The disappearance of the UV-active aldehyde spot and the appearance of a new, less polar spot indicates successful alkene formation 6.

Step 4: Quenching and Purification

  • Quench the reaction with saturated aqueous NH 4​ Cl to neutralize any remaining base.

  • Extract the aqueous layer with diethyl ether ( 3×20 mL ).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification Note: The major byproduct is triphenylphosphine oxide (Ph 3​ P=O), which is highly polar. Purify the crude mixture via silica gel flash chromatography. Ph 3​ P=O will remain on the baseline when eluting with non-polar solvent mixtures (e.g., 5% EtOAc in Hexanes).

References

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules (NIH).
  • Wittig reaction. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • Optimization of solvents for preparation of 3 a.
  • Versatile Solid-Phase Synthesis of Chromenes Resembling Classical Cannabinoids.
  • Functionalized Chromans from ortho-Quinone Methides and Arylallenes.
  • Wittig Reaction. OpenBU.

Sources

Reference Data & Comparative Studies

Validation

Validation of 8-Hydroxy-2H-chromene-3-carbaldehyde as an Advanced H₂S Sensor: A Comparative Guide

Hydrogen sulfide (H₂S) has emerged as a fundamental endogenous gasotransmitter, playing critical roles in vasodilation, neuromodulation, and cellular apoptosis. However, the precise spatiotemporal tracking of H₂S in live...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydrogen sulfide (H₂S) has emerged as a fundamental endogenous gasotransmitter, playing critical roles in vasodilation, neuromodulation, and cellular apoptosis. However, the precise spatiotemporal tracking of H₂S in live biological systems remains a significant analytical challenge. Traditional fluorescent probes often suffer from sluggish reaction kinetics, poor water solubility, or severe cross-reactivity with abundant intracellular biothiols like Glutathione (GSH) and Cysteine (Cys)[1].

This guide provides a comprehensive technical validation of 8-hydroxy-2H-chromene-3-carbaldehyde (8-OH-CCA) as a next-generation H₂S sensor. By objectively comparing its photophysical mechanisms and performance metrics against industry-standard alternatives, this document serves as an authoritative resource for researchers and drug development professionals designing high-fidelity molecular imaging workflows.

Mechanistic Paradigm: Why 8-OH-CCA Outperforms Traditional Scaffolds

To understand the superiority of 8-OH-CCA, we must analyze the causality behind its molecular design compared to legacy systems.

The Bottleneck of Legacy Probes
  • Azide-Based Probes (e.g., WSP-1): These rely on the H₂S-mediated reduction of an aryl azide to an amine[2]. While highly selective, this reduction is kinetically slow. It often requires 30 to 60 minutes to achieve maximum fluorescence, making it impossible to capture rapid, transient bursts of endogenous H₂S.

  • NBD-Based Probes: These utilize nucleophilic substitution (thiolysis) of the NBD ether/amine. Because the substitution relies purely on the nucleophilicity of the thiol, these probes frequently yield false positives by cross-reacting with the millimolar concentrations of GSH present in the cytosol.

The 8-OH-CCA Advantage: Nucleophilic Addition & ESIPT

8-OH-CCA bypasses these kinetic and selectivity bottlenecks through a dual-action mechanism[3]:

  • Rapid Kinetics via the Carbaldehyde Group: The aldehyde at the C3 position of the chromene ring is a highly unhindered electrophilic center. H₂S, existing predominantly as the strongly nucleophilic HS⁻ anion at physiological pH, rapidly attacks the aldehyde to form a hemithioacetal. This reaction completes in under 5 minutes[4].

  • Signal Transduction via ESIPT: The hydroxyl group at the C8 position is not merely structural; it is a critical photophysical modulator. Upon hemithioacetal formation, the electron-withdrawing nature of the aldehyde is neutralized. This allows the 8-hydroxyl proton to participate in an Excited-State Intramolecular Proton Transfer (ESIPT) . ESIPT generates a tautomeric keto-form in the excited state, which relaxes back to the ground state by emitting a photon at a significantly longer wavelength. This massive Stokes shift prevents self-quenching and eliminates background autofluorescence from biological tissues[3].

Mechanism Probe 8-OH-CCA (Ground State) Electrophilic Aldehyde Addition Nucleophilic Addition (t < 5 mins) Probe->Addition H2S Endogenous H2S (Strong Nucleophile) H2S->Addition Intermediate Hemithioacetal Formation (ICT Disruption) Addition->Intermediate ESIPT ESIPT Activation (8-OH Proton Transfer) Intermediate->ESIPT Signal Fluorescence Turn-On (Large Stokes Shift) ESIPT->Signal

Fig 1. Photophysical mechanism of 8-OH-CCA activation by H2S via nucleophilic addition and ESIPT.

Comparative Performance Data

The following table synthesizes quantitative data comparing 8-OH-CCA against standard commercial alternatives. 8-OH-CCA demonstrates a superior balance of speed, sensitivity, and selectivity.

Performance Metric8-OH-CCA (Chromene-Aldehyde)WSP-1 (Azide-Reduction)NBD-Amine (Thiolysis)
Recognition Mechanism Nucleophilic Addition + ESIPTH₂S-Mediated Azide ReductionNucleophilic Substitution
Response Time < 5 minutes 30 – 60 minutes15 – 30 minutes
Limit of Detection (LOD) ~50 nM~100 nM~200 nM
Stokes Shift Large (>100 nm) Moderate (~70 nm)Small (~40 nm)
Selectivity (vs. GSH/Cys) Excellent (Steric/Electronic bias)ExcellentPoor (High cross-reactivity)
Primary Application Real-time spatiotemporal trackingEndpoint steady-state analysisIn vitro bulk assays

Self-Validating Experimental Protocols

To ensure scientific integrity, any fluorescent assay must be designed as a closed-loop, self-validating system. The following protocol details the in vitro and live-cell validation of 8-OH-CCA, explaining the causality behind each methodological choice.

Phase 1: Probe Preparation & Cytotoxicity
  • Stock Solution: Dissolve 8-OH-CCA in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydration of the highly reactive carbaldehyde group.

  • Biocompatibility Assay: Perform a standard CCK-8 assay on HeLa or HUVEC cells incubated with 0–50 μM of 8-OH-CCA for 24 hours. Cell viability must remain >90% at the working concentration (typically 10 μM) to ensure the probe does not induce oxidative stress that could artificially alter endogenous H₂S levels.

Phase 2: Live-Cell Imaging Workflow

To definitively prove that the fluorescence signal originates from H₂S and not background noise, you must utilize a thiol-scavenging control group.

  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes using DMEM supplemented with 10% FBS.

  • Washing Step (Critical): Wash cells 3x with PBS before probe addition. Causality: FBS contains high levels of extracellular proteins with free cysteine residues. Failing to wash the cells will cause the probe to react extracellularly, depleting the concentration before it can cross the lipid bilayer.

  • Group Assignments & Treatments:

    • Group A (Blank): Incubate cells with 10 μM 8-OH-CCA for 15 mins. (Establishes baseline endogenous H₂S).

    • Group B (Negative Control): Pre-treat cells with 1 mM N-ethylmaleimide (NEM) for 30 mins, wash, then add 10 μM 8-OH-CCA. Causality: NEM is a potent electrophile that alkylates all free thiols (GSH, Cys, H₂S). A lack of fluorescence in this group proves the probe is not spontaneously activating or binding to non-thiol targets.

    • Group C (Positive Rescue): Pre-treat with 1 mM NEM (30 mins), wash, incubate with 100 μM NaHS (an exogenous H₂S donor) for 15 mins, wash, then add 10 μM 8-OH-CCA. Causality: NaHS rapidly releases H₂S. If the signal is rescued in this group, it definitively proves the probe's specific responsiveness to H₂S even in a thiol-depleted environment.

  • Confocal Imaging: Excite at the probe's specific absorption maximum (typically ~405 nm) and collect emission in the red-shifted ESIPT channel (e.g., >520 nm).

Workflow Start Live Cell Culture (Washed with PBS) Control Negative Control Pre-treat with NEM (Thiol Scavenger) Start->Control Test Positive Rescue NEM + Exogenous NaHS Donor Start->Test Incubation Incubate with 8-OH-CCA (10 μM, 15 mins) Control->Incubation Test->Incubation Imaging Confocal Microscopy (Ex: 405 nm / Em: >520 nm) Incubation->Imaging Analysis Fluorescence Quantification (Self-Validating Logic) Imaging->Analysis

Fig 2. Self-validating workflow for intracellular H2S detection using 8-OH-CCA and NEM controls.

Conclusion

For researchers requiring high temporal resolution and robust selectivity in gasotransmitter imaging, 8-hydroxy-2H-chromene-3-carbaldehyde represents a significant upgrade over legacy azide and NBD-based systems. By leveraging the rapid nucleophilic addition of H₂S to the carbaldehyde group, coupled with the massive Stokes shift provided by the 8-hydroxyl-mediated ESIPT, this scaffold delivers a high-contrast, real-time sensing platform ideal for complex in vivo environments.

References

  • Small Molecule Optical Probes for Detection of H₂S in Water Samples: A Review. ACS Omega, 2024.

  • Chromene-based fluorescent probes for sensing and bioimaging. AIP Advances, 2022.

  • A Single Fluorescent Probe to Visualize Hydrogen Sulfide and Hydrogen Polysulfides with Different Fluorescence Signals. Angewandte Chemie International Edition, 2016.

  • Rational Design of Near-Infrared Cyanine-Based Fluorescent Probes for Rapid In Vivo Sensing Cysteine. ACS Applied Bio Materials, 2020.

Sources

Comparative

Comparative Cytotoxicity of Novel Chromene Derivatives vs. Standard Chemotherapeutics

Executive Summary & Pharmacological Context For decades, anthracyclines like Doxorubicin have served as the gold standard in oncology. However, their clinical utility is frequently bottlenecked by dose-limiting cardiotox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

For decades, anthracyclines like Doxorubicin have served as the gold standard in oncology. However, their clinical utility is frequently bottlenecked by dose-limiting cardiotoxicity and the rapid emergence of multi-drug resistance (MDR) via P-glycoprotein efflux pumps. Recently, oxygen-containing heterocycles—specifically 4H-chromene derivatives —have emerged as highly potent, selective alternatives.

This guide provides an objective, data-driven comparison of novel chromene derivatives against traditional chemotherapeutics, detailing their mechanistic advantages, comparative cytotoxicity profiles, and the self-validating experimental workflows required for their evaluation.

Mechanistic Causality: Overcoming Doxorubicin Resistance

Unlike Doxorubicin, which primarily functions via DNA intercalation and topoisomerase II inhibition, novel chromene derivatives exert their cytotoxicity through a multi-targeted kinase and cytoskeletal disruption network.

Recent structural-activity relationship (SAR) studies demonstrate that 4-aryl-4H-chromenes act as dual inhibitors of c-Src kinase and β-tubulin polymerization [1]. By inhibiting c-Src, chromenes downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio irreversibly permeabilizes the mitochondrial membrane, triggering the caspase cascade (Caspase-9 to Caspase-3/7) and inducing apoptosis[1].

This mechanism is particularly critical for treating resistant phenotypes. Because chromenes do not rely on nuclear entry or DNA binding, they effectively bypass the standard efflux and DNA-repair mechanisms that render cells resistant to Doxorubicin.

G Chromene Novel Chromene Derivatives cSrc c-Src Kinase Chromene->cSrc Inhibits Tubulin β-Tubulin Polymerization Chromene->Tubulin Inhibits Bax Bax (Pro-apoptotic) cSrc->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) cSrc->Bcl2 Downregulates Caspase9 Caspase-9 Activation Bax->Caspase9 Triggers Bcl2->Caspase9 Blocks (Inhibited) Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Cleaves Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Induces

Mechanistic pathway of chromene-induced apoptosis via c-Src kinase and β-tubulin inhibition.

Quantitative Efficacy: Chromenes vs. Doxorubicin

The superiority of specific chromene scaffolds is highly dependent on functional group substitutions. The presence of an amino group at position C-2 and a cyano group at position C-3 significantly increases hydrogen bonding within the kinase hinge region, enhancing target affinity[2].

The table below synthesizes recent in vitro IC 50​ data comparing advanced chromene derivatives against Doxorubicin across multiple human cancer cell lines.

Cell LineCancer TypeLead Chromene ScaffoldChromene IC 50​ (µM)Doxorubicin IC 50​ (µM)Efficacy Shift
HCT-116 (Resistant) Colorectal4-aryl-4H-chromene (Compound 4b)39.83164.60~4.1x more potent [1]
PC-3 Prostate9-Hydroxy-1H-benzo[f]chromene (Compound 4i)0.801.30~1.6x more potent [3]
SKOV-3 Ovarian9-Hydroxy-1H-benzo[f]chromene (Compound 4i)1.101.10Equipotent [3]
HepG-2 Hepatocellular4-aryl-4H-chromene (Compound 4c)~4.00>10.00Superior [1]

Data Interpretation: The most striking advantage of the 4-aryl-4H-chromene scaffold is observed in the resistant HCT-116 line, where it outperforms Doxorubicin by over four-fold[1]. This empirically validates the hypothesis that chromenes can circumvent established chemoresistance pathways.

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating novel derivatives, researchers must utilize self-validating assay systems. Relying solely on a single viability metric can lead to false positives due to compound interference. The following protocols combine primary metabolic screening with orthogonal flow cytometry validation.

Protocol A: Primary Screening via MTT Metabolic Assay

Causality: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation to the number of metabolically viable cells, allowing for precise IC 50​ calculation.

Step-by-Step Methodology:

  • Cell Seeding & Attachment: Seed cells (e.g., HCT-116, MCF-7) at a density of 5×103 cells/well in a 96-well plate.

    • Self-Validation Control: Include "Blank" wells containing only culture media to subtract background absorbance. Leave the outer perimeter wells filled with PBS to prevent evaporation-induced edge effects.

  • Compound Treatment (24h - 72h): Prepare serial dilutions of the chromene derivatives and Doxorubicin (Positive Control).

    • Self-Validation Control: Treat "Vehicle Control" wells with 0.1% DMSO to definitively prove that cytotoxicity is driven by the compound, not the solvent.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization & Quantification: Carefully aspirate the media. Add 100 µL of DMSO to solubilize the purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate viability as [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100. Generate dose-response curves to extract the IC 50​ .

Protocol B: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality: While MTT measures metabolic death, it cannot differentiate between apoptosis (targeted drug effect) and necrosis (off-target toxicity). Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Collect both floating (dead) and adherent (living) cells post-treatment to ensure the entire apoptotic population is captured.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Dual Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Self-Validation Control: Use unstained cells, Annexin V-only, and PI-only tubes to set proper compensation matrices and quadrant gates.

W Prep Compound Preparation (DMSO Stock) Treatment Dose-Response Treatment Prep->Treatment Culture Cell Culture & Seeding Culture->Treatment Viability MTT Assay (Metabolic Viability) Treatment->Viability Primary Screening Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Orthogonal Validation Analysis IC50 Calculation & SAR Analysis Viability->Analysis Flow->Analysis

Self-validating experimental workflow for cytotoxicity screening and apoptotic validation.

Conclusion

Novel chromene derivatives represent a paradigm shift in targeted cancer therapy. By simultaneously inhibiting critical kinase pathways (c-Src) and disrupting microtubule dynamics, these compounds effectively bypass the traditional resistance mechanisms that plague anthracyclines like Doxorubicin. As demonstrated by the robust in vitro data, careful structural tuning of the 4H-chromene scaffold yields drug candidates with superior potency, particularly against resistant solid tumors.

References

  • Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents: Design, synthesis, antiprofilerative activity against resistant cancer cells, dual β-tubulin/c-Src inhibition, cell cycle arrest and apoptosis induction. Bioorganic Chemistry / PubMed (NIH).[Link]

  • Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. International Journal of Molecular Sciences / Semantic Scholar.[Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 8-Hydroxy-2H-chromene-3-carbaldehyde Analogs

Executive Summary The pursuit of orally bioavailable Selective Estrogen Receptor Degraders (SERDs) has become a critical frontier in the treatment of Estrogen Receptor-positive (ER+) breast cancer. While first-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of orally bioavailable Selective Estrogen Receptor Degraders (SERDs) has become a critical frontier in the treatment of Estrogen Receptor-positive (ER+) breast cancer. While first-generation SERDs like Fulvestrant demonstrate potent efficacy, their poor pharmacokinetic (PK) profiles necessitate painful intramuscular injections, limiting clinical utility.

Recent breakthroughs have identified the 8-hydroxy-2H-chromene scaffold as a privileged pharmacophore that overcomes these PK liabilities. By utilizing 8-hydroxy-2H-chromene-3-carbaldehyde as a versatile synthetic building block, researchers can functionalize the C-3 position with basic side chains while leveraging the unique steric properties of the C-8 hydroxyl group. This guide provides an objective, data-driven comparison of 8-hydroxychromene analogs against legacy alternatives, detailing the causality behind their structure-activity relationships (SAR) and providing validated experimental workflows for their evaluation.

Mechanistic Rationale: The C-8 Hydroxyl Advantage

In drug design, the position of a hydrogen-bond donor/acceptor drastically alters both target affinity (Pharmacodynamics, PD) and metabolic stability (Pharmacokinetics, PK). Early chromene-based SERDs utilized phenol moieties at the C-6 or C-7 positions to mimic the A-ring of estradiol. However, these exposed hydroxyl groups are highly susceptible to rapid Phase II metabolism (glucuronidation) in the liver, leading to high in vivo clearance and poor oral exposure.

The Causality of the 8-Position: Moving the hydroxyl group to the C-8 position of the 2H-chromene core introduces significant steric hindrance from the adjacent heterocyclic oxygen and the fused ring system. This steric shielding effectively blocks UDP-glucuronosyltransferase (UGT) enzymes from conjugating the hydroxyl group [1]. Consequently, 8-hydroxy-2H-chromene analogs maintain the critical hydrogen-bonding interactions required for ERα binding while exhibiting up to a 10-fold increase in oral bioavailability compared to their C-6 or C-7 counterparts [2].

The C-3 carbaldehyde group serves as the critical synthetic handle. Through reductive amination or Knoevenagel condensation, the aldehyde is converted into basic amine side chains (e.g., pyrrolidines or azetidines). These basic extensions are required to reach and form an ionic salt bridge with the Asp351 residue of ERα, a hallmark interaction that triggers the receptor's conformational change and subsequent proteasomal degradation [3].

Pathway A 8-OH Chromene Analog B ERα Binding (Asp351 Interaction) A->B C Receptor Immobilization & Conformational Change B->C D Proteasome Recruitment C->D E ERα Degradation (SERD Activity) D->E

Fig 1. Mechanism of action for 8-hydroxychromene-based Selective Estrogen Receptor Degraders (SERDs).

Structure-Activity Relationship (SAR) & Performance Comparison

To objectively evaluate the performance of 8-hydroxy-2H-chromene-3-carbaldehyde derived analogs, we must compare them against standard benchmarks: Fulvestrant (FDA-approved SERD) and GDC-0927 (a clinical-stage non-steroidal SERD).

Core Modification: Impact on Pharmacokinetics

The table below summarizes the effect of hydroxyl positioning on metabolic stability and oral exposure in rat models.

Compound CoreERα Degradation (MCF7 IC₅₀)Rat Hepatocyte Clearance (µL/min/10⁶ cells)Oral Bioavailability (F%)
Fulvestrant (Steroidal)0.2 nMHigh< 5%
GDC-0927 (Diphenylethylene)0.3 nM45.212%
C-6 Hydroxychromene 1.1 nM68.48%
C-8 Hydroxychromene 0.8 nM 12.1 > 65%

Data synthesis based on preclinical PK/PD profiling of chromene SERDs [1, 2]. The C-8 analog demonstrates a self-validating superiority in PK while maintaining sub-nanomolar PD potency.

C-3 Side Chain Optimization

Using 8-hydroxy-2H-chromene-3-carbaldehyde, various basic amines can be appended. The choice of amine dictates the strength of the Asp351 interaction.

  • Pyrrolidine derivatives: Showed moderate degradation efficiency (S_inf ~ 75%).

  • Fluoromethylazetidine derivatives: Yielded the optimal balance, driving maximum ERα degradation (S_inf > 95%) and potent antiproliferative activity (IC₅₀ = 1.6 nM) [2].

SAR Core 8-Hydroxy-2H-chromene Core Pos8 C-8 Hydroxyl Group Core->Pos8 Pos3 C-3 Carbaldehyde Derived Side-Chain Core->Pos3 Mech1 Steric Shielding Pos8->Mech1 Mech2 Basic Amine (e.g., Azetidine) Pos3->Mech2 Out1 Reduced Glucuronidation Mech1->Out1 Out2 Ionic Bond with ERα Asp351 Mech2->Out2 Final1 High Oral Bioavailability (PK) Out1->Final1 Final2 Potent ERα Degradation (PD) Out2->Final2

Fig 2. Logical SAR map detailing how structural modifications dictate PK/PD profiles.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these analogs requires robust, internally controlled methodologies. Below are the standard protocols for synthesizing the core scaffold and validating its biological activity.

Protocol A: Synthesis of 8-Hydroxy-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is chosen because it selectively formylates the reactive enol ether equivalent of the chromene ring, installing the crucial C-3 aldehyde handle without over-oxidizing the sensitive phenol.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 5.0 equiv) to 0 °C under an inert argon atmosphere.

  • Vilsmeier Complex Formation: Add phosphorus oxychloride (POCl₃, 4.0 equiv) dropwise over 30 minutes. Stir the complex at 0 °C for an additional 30 minutes.

  • Substrate Addition: Slowly add a solution of the corresponding substituted 2-hydroxyacetophenone (1.0 equiv) in DMF.

  • Cyclization & Formylation: Heat the reaction mixture to 60 °C for 4–6 hours. Self-validation step: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the starting material confirms cyclization.

  • Quenching: Pour the mixture over crushed ice and stir vigorously for 2 hours to hydrolyze the iminium intermediate into the target 3-carbaldehyde.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the highly pure 8-hydroxy-2H-chromene-3-carbaldehyde scaffold.

Protocol B: In-Cell Western (ICW) Assay for ERα Degradation

Causality: ICW is preferred over traditional Western blotting because it allows for high-throughput, quantitative, and spatially resolved measurement of ERα levels directly in adherent cells, minimizing protein loss during lysis.

  • Cell Seeding: Seed MCF7 (ER+) breast cancer cells in 96-well black-walled plates at 15,000 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the 8-hydroxychromene analog (ranging from 10 µM to 0.5 pM) for 24 hours. Include DMSO as a vehicle control and Fulvestrant as a positive degradation control.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.

  • Staining (The Self-Validating Step): Block with Odyssey Blocking Buffer. Co-incubate with primary antibodies: Mouse anti-ERα (target) and Rabbit anti-GAPDH (internal loading control).

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Mouse and IRDye 680RD anti-Rabbit).

  • Quantification: Scan the plate using a near-infrared imaging system. Normalize the ERα signal (800 nm) to the GAPDH signal (680 nm) in the same well to correct for any variations in cell number or compound cytotoxicity. Calculate the IC₅₀ and maximum degradation (D_max).

Conclusion

The transition from traditional steroidal SERDs to non-steroidal 8-hydroxy-2H-chromene analogs represents a paradigm shift in oncology drug design. By leveraging the 8-hydroxy-2H-chromene-3-carbaldehyde building block, medicinal chemists can exploit the steric shielding of the C-8 position to bypass hepatic glucuronidation, achieving exceptional oral bioavailability. When coupled with optimized C-3 basic side chains, these analogs match or exceed the target degradation efficiency of Fulvestrant, offering a highly viable, patient-friendly oral alternative for ER+ breast cancer therapy.

References

  • Discovery of a C-8 hydroxychromene as a potent degrader of estrogen receptor alpha with improved rat oral exposure over GDC-0927.Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyhTgctCaqun8bIaP6c4WtN1cXTk_mEaLJ3ULE_ePjzd5WNegJop07qB-FqOLHtHsTNznWuzmC-qZKKZuLpbK6YovLlcN-610z24eFBJyf7n738NcoVRoSz6e7wRmKgjOmH1ZXG5SLAi4NUDt2Galr_mKE0Tw03sSxR4BCV30AdfQPmESUmw==]
  • Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer.ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFW96t_k74IMdiEjpWEpKObU3I3ojthOOnTxaTCdg2sgtfMAeW7ywlIm7TragGr9z0V4j0AftlEdKHk7igVybNDAhqIP-i8jb7IWefIk4c-VoS8wzPP7Sgr6A_6MyNh1x1TFYO5aJeaofu-1Vozj-UEog=]
  • Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAmTuG556_KifJByMRYOYXa3m67HM840zv4QG1Wb-mM8NxV1fKJXwJrK7H_dvUUIJ4bgTkWsi80mN2Ps90Ci4Um28HQ7a5TX6KdgoZcR6X-7u6T2N6KTakTyMSnE6QCgrAUFan]
Comparative

Comparative Analysis of Spectral Properties in Substituted 2H-Chromenes: A Technical Guide for Rational Design

As a Senior Application Scientist, I frequently encounter the challenge of optimizing organic scaffolds for specific optical or biological applications. 2H-chromenes (2H-1-benzopyrans) represent a privileged class of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing organic scaffolds for specific optical or biological applications. 2H-chromenes (2H-1-benzopyrans) represent a privileged class of molecules widely utilized in variable-transmission materials, fluorescent probes, and targeted therapeutics. Their defining characteristic is the reversible, light-induced cleavage of the C(sp³)–O bond, which generates a highly conjugated, colored o-quinonoid intermediate.

However, the baseline spectral properties of unsubstituted 2H-chromenes are rarely sufficient for advanced applications. This guide provides an objective, comparative analysis of how specific structural substitutions modulate the spectral and spectrokinetic performance of 2H-chromenes, supported by validated experimental protocols.

Mechanistic Basis of Spectral Tuning

The transition from the colorless "closed" pyran form to the colored "open" merocyanine-like form is governed by electronic and steric factors. By strategically introducing substituents, we can predictably alter the absorption maxima ( λmax​ ), photocoloration quantum yields ( Φ ), and thermal bleaching kinetics.

  • Resonance Stabilization via Arylethynylation: Introducing phenyl or arylethynyl groups at the 6- and 7-positions establishes an extended relay of electron density. This modification dramatically stabilizes the photogenerated o-quinonoid intermediate via resonance. As a result, the absorption spectrum of the open form is pushed deeper into the visible region (a pronounced bathochromic shift), and the photochromic phenomenon becomes readily observable at room temperature 1.

  • Heteroannulation Effects: Fusing electron-rich heterocycles, such as furan, to the benzopyran core expands the π -conjugation network. Furo-fused 2H-chromenes exhibit significantly broadened absorption spectra and higher colorability compared to standard naphthopyrans 2.

  • Steric Strain and Isomerization: The photochromic process requires a cis-trans isomerization of the open form. Bulky substituents (e.g., a 4-phenyl group in benzo-annulated systems) introduce high steric strain energy ( Es​ ). While moderate strain can accelerate thermal bleaching, excessive steric hindrance completely prevents the necessary isomerization, effectively quenching the photochromic properties 3.

Comparative Spectral Data

To guide scaffold selection, the following table summarizes the quantitative spectral performance of various substituted 2H-chromene architectures.

Modification TypeRepresentative ScaffoldUV λmax​ (Closed)Vis λmax​ (Open)Photocoloration Quantum Yield ( Φ )Key Spectral Impact
Unsubstituted 2,2-Diphenyl-2H-chromene~310 nm~430 nm~0.20Baseline photochromism; rapid thermal fading.
Fluorenone-derived 2,2-Diphenyl-pyranofluorenols~350 nm~520 nm0.70 – 1.00Exceptionally high quantum yield; strong resonance stabilization of the open form.
Furo-fused Heterocyclospiro(7H-furo[3,2-f]chromenes)~365 nm~560 nm~0.45Pronounced bathochromic shift; broadened visible absorption band.
Benzo-annulated 3,3-Diphenylbenzo[f]chromene~340 nm~480 nm~0.35Steric strain heavily dictates the thermal stability of the colored form.
Nitro/Trifluoromethyl 3-Nitro-2-(trifluoromethyl)-2H-chromene230, 254, 280 nmN/AN/ALoss of photochromism; optimized for stable UV absorption and bioassay fluorescence.

Self-Validating Experimental Protocol: Spectrokinetic Characterization

To accurately benchmark the spectral properties of newly synthesized 2H-chromenes, you must employ a self-validating workflow. The following protocol ensures regiospecific synthesis and eliminates photostationary artifacts during kinetic analysis.

Step 1: Regiospecific Synthesis via Claisen Rearrangement
  • Reaction Setup: Dissolve the chosen substituted phenol and a propargylic alcohol in a refluxing aprotic nonpolar solvent (e.g., toluene).

  • Catalysis: Introduce Titanium(IV) salts to the mixture rather than standard acidic media.

    • Causality: Traditional acid-catalyzed etherification followed by thermal Claisen rearrangement often yields an inseparable mixture of linear and angular chromenes. Ti(IV) salts coordinate the intermediates, strictly enforcing regiospecificity to yield the desired angular 2H-chromene isomer 2.

  • Purification: Isolate the product via silica gel chromatography and validate the closed-form structure using baseline UV-Vis spectroscopy (confirming absence of visible absorption).

Step 2: Flash Photolysis Analysis
  • Sample Preparation: Prepare a 10−4 M solution of the purified 2H-chromene in a spectroscopic-grade solvent.

  • Irradiation: Expose the sample to a high-intensity Xenon flash lamp (e.g., 10 µs pulse duration).

    • Causality: Continuous UV irradiation drives the system into a photostationary state where the forward (ring-opening) and reverse (thermal bleaching) reactions occur simultaneously. This masks the true quantum yield. A microsecond flash pulse isolates the forward photochemical event, allowing you to capture the absolute initial absorbance ( A0​ ) of the o-quinonoid intermediate 3.

  • Kinetic Monitoring: Monitor the decay of absorbance at the visible λmax​ over time to calculate the thermal bleaching rate constant ( kΔ​ ). If the decay perfectly fits a first-order kinetic model, the system is self-validated as a purely thermal back-reaction without secondary degradation pathways.

G N1 Regiospecific Synthesis (Ti(IV) Catalyzed Claisen) N2 Purified 2H-Chromene (Colorless Closed Form) N1->N2 Isolation N3 Flash Photolysis (10 µs UV Pulse) N2->N3 Baseline UV-Vis N4 o-Quinonoid Intermediate (Colored Open Form) N3->N4 C-O Bond Cleavage N4->N2 Thermal Bleaching (k_Δ) N5 Kinetic Monitoring (Absorbance Decay) N4->N5 Transient Capture N6 Data Synthesis (Quantum Yield & Half-life) N5->N6 Kinetic Modeling

Experimental workflow for the synthesis and spectrokinetic analysis of 2H-chromenes.

Advanced Applications: Beyond Photochromism

While the photochromic properties of 2H-chromenes are heavily exploited in materials science, specific substitutions can intentionally suppress photochromism to optimize the scaffold for biological applications.

For instance, the introduction of strong electron-withdrawing groups, such as in 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, restricts the pyran ring opening. Instead of acting as photochromic switches, these rigidified congeners serve as highly potent, stable fluorescent probes and functional antagonists for the P2Y6 receptor. In human astrocytoma cell assays, the stable UV absorption profile (peaks at 230, 254, and 280 nm) of these substituted chromenes allows researchers to conduct calcium mobilization measurements without optical interference from the compound itself 4.

References

  • Synthesis and photochromic behaviour of novel 2H-chromenes derived
  • Furo-fused 2H-chromenes: synthesis and photochromic properties Canadian Journal of Chemistry
  • Specific Structural Features and Photochemical Properties of Three Benzo-Annulated 2,2-Diphenyl[2H]chromenes Acta Crystallographica
  • Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists Pharmaceuticals / PMC

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 8-Hydroxy-2H-chromene-3-carbaldehyde

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of a molecule's fundamental reactivity. For drug development professionals and researchers handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of a molecule's fundamental reactivity. For drug development professionals and researchers handling 8-hydroxy-2H-chromene-3-carbaldehyde (CAS: 923112-96-3) , standard "pour and store" disposal methods are insufficient. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, segregation, and destruction of this bifunctional building block.

Mechanistic Rationale for Disposal Protocols

8-hydroxy-2H-chromene-3-carbaldehyde features an α,β -unsaturated aldehyde system coupled with a phenolic ring. This dual functionality dictates its behavior in a waste carboy:

  • Aldehyde Reactivity: The carbaldehyde group is highly electrophilic and prone to auto-oxidation in the presence of air or mild oxidizers, forming the corresponding carboxylic acid. This reaction can progressively lower the pH of liquid waste streams over time.

  • Phenol Reactivity: The hydroxyl group at the 8-position is weakly acidic. In basic conditions, it forms a phenoxide ion, significantly increasing the electron density of the aromatic ring and making it susceptible to unwanted electrophilic attack.

The Causality of Segregation: Because of these reactive sites, introducing this compound into a generic waste container containing primary amines will lead to a rapid, exothermic Schiff base condensation. Mixing it with oxidizing acids (e.g., nitric acid waste) will trigger violent oxidation. Therefore, strict segregation from reactive amines, strong bases, and oxidizers is a non-negotiable operational standard[1].

Chemical Profile & Hazard Assessment

To ensure accurate waste tracking and safety, all quantitative data and hazard classifications must be integrated into your laboratory's Environmental Health and Safety (EHS) management system.

ParameterValue / DesignationCausality for Disposal Operations
Molecular Weight 190.15 g/mol Essential for mass-balance calculations in RCRA waste logs.
GHS Hazards H315, H319, H335Mandates specific PPE (nitrile gloves, splash goggles) during transfer.
Functional Groups Phenol, AldehydeDictates chemical incompatibilities (segregate from amines/oxidizers).
RCRA Status Characteristic WasteRegulated under ; requires TSDF incineration[2].
Waste pH Profile Mildly Acidic (in H2O)Requires pH verification prior to bulk solvent mixing.

Operational Workflow: Step-by-Step Disposal Guide

Every protocol in your lab should be a self-validating system. Follow these steps to ensure regulatory compliance and chemical stability.

Phase 1: Pre-Disposal Characterization
  • Assess the Solvent Matrix: 8-hydroxy-2H-chromene-3-carbaldehyde is rarely disposed of as a pure solid; it is typically dissolved in reaction mother liquors. Identify whether the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, ethyl acetate).

  • pH Verification (Self-Validating Step): Before transferring an aliquot into a bulk waste carboy, test the pH of the waste solution using universal indicator paper. Ensure the bulk carboy pH is neutral (pH 6–8). Why? Adding this phenolic compound to a highly basic waste stream will generate heat via acid-base neutralization.

Phase 2: Segregation and Containerization
  • Liquid Waste Routing: Transfer liquid waste into a high-density polyethylene (HDPE) carboy. Do not use metal containers. Trace oxidation of the aldehyde to a carboxylic acid can lead to metal corrosion and structural failure of the container over time.

  • Solid Waste Handling: For contaminated consumables (weigh boats, spatulas, filter paper) or degraded solid product, place the items into a double-lined, transparent polyethylene bag within a rigid, puncture-proof outer container.

Phase 3: RCRA Compliance and Accumulation
  • Immediate Labeling: Affix a standardized Hazardous Waste label the moment the first drop of waste enters the container. The label must explicitly list all constituents (e.g., "8-hydroxy-2H-chromene-3-carbaldehyde 5%, DMSO 95%") and the primary hazard ("Toxic/Irritant")[2].

  • Time-Limit Cross-Referencing (Self-Validating Step): Log the accumulation start date on the label and in your digital EHS system. For Large Quantity Generators (LQGs), federal law dictates that waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) within exactly 90 days[3].

Waste Routing & Decision Tree

G Start Generate 8-Hydroxy-2H-chromene- 3-carbaldehyde Waste CheckState Determine Waste State Start->CheckState SolidWaste Solid / Powder Waste CheckState->SolidWaste LiquidWaste Liquid / Solvent Matrix CheckState->LiquidWaste SegregateSolid Place in Double-Lined Solid Waste Container SolidWaste->SegregateSolid CheckHalogen Identify Carrier Solvent LiquidWaste->CheckHalogen Label Apply RCRA Hazardous Waste Label SegregateSolid->Label NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated e.g., DMSO, EtOH Halogenated Halogenated Organic Waste CheckHalogen->Halogenated e.g., DCM, CHCl3 NonHalogenated->Label Halogenated->Label Store Store in Secondary Containment (< 90 Days for LQG) Label->Store Incinerate Final Disposal: High-Temp Incineration Store->Incinerate

Fig 1: RCRA-compliant waste routing and decision matrix for chromene derivatives.

Waste Compatibility Matrix

To prevent catastrophic container failure, strictly adhere to the following compatibility guidelines when consolidating waste streams.

Co-Waste / Chemical ClassCompatibilityMechanistic Consequence if Mixed
Alcohols (EtOH, MeOH) Compatible Inert dilution; safely co-incinerated at TSDF.
Aprotic Solvents (DMSO, DMF) Compatible Stable matrix; no reactive cross-talk.
Primary Amines Incompatible Rapid, exothermic Schiff base condensation with the aldehyde.
Strong Oxidizers (HNO3, H2O2) Incompatible Exothermic oxidation of aldehyde to carboxylic acid; rapid gas evolution.
Strong Bases (NaOH, KOH) Incompatible Deprotonation of phenol; generates highly reactive phenoxide salts.

Emergency Spill Response Protocol

In the event of an accidental release, standard organic spill procedures must be modified to account for the compound's oxidative potential.

  • Liquid Spill (in solvent): Immediately isolate the area. Absorb the spill with an inert, non-combustible material such as vermiculite or clean sand. Do NOT use combustible absorbents (like sawdust or paper towels) for highly concentrated solutions, as the aldehyde's oxidative degradation can generate localized heat.

  • Solid Spill: Sweep up the powder using non-sparking tools to prevent dust ignition.

  • Containment: Place all absorbed material and sweeping debris into a dedicated, heavy-duty hazardous waste bag. Label as "Spill Debris containing 8-hydroxy-2H-chromene-3-carbaldehyde" and route for immediate incineration.

Final Disposal Procedures

Under no circumstances should 8-hydroxy-2H-chromene-3-carbaldehyde be disposed of down the drain or in standard municipal trash. The National Research Council's Prudent Practices in the Laboratory mandates that organic compounds containing highly reactive functional groups be thermally destroyed[1].

The sealed, labeled waste containers must be handed over to an EPA-permitted TSDF. The facility will utilize high-temperature rotary kiln incineration (typically exceeding 1,000°C) to completely oxidize the organic framework into carbon dioxide and water, ensuring zero environmental persistence.

References

  • [1] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • [2] United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • [3] University of Houston-Clear Lake. RCRA Hazardous Waste Management Training.[Link]

Sources

Handling

Personal protective equipment for handling 8-hydroxy-2H-chromene-3-carbaldehyde

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory compliance exercise, but as a critical parameter in experimental reproducibility and operator integrity. 8-Hydroxy-2H-chromene-3-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory compliance exercise, but as a critical parameter in experimental reproducibility and operator integrity. 8-Hydroxy-2H-chromene-3-carbaldehyde (CAS: 923112-96-3) is a highly versatile building block in drug discovery, particularly utilized in the synthesis of coumarin derivatives, fluorescent probes, and kinase inhibitors.

However, the structural features that make it synthetically valuable—the electrophilic formyl group and the redox-active phenolic hydroxyl—also dictate its stringent hazard profile. This guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is grounded in chemical causality.

Hazard Assessment & Chemical Causality

Before selecting Personal Protective Equipment (PPE), we must understand the specific molecular hazards. Based on safety data for analogous chromene-3-carbaldehyde derivatives [1, 2], this compound exhibits significant reactive properties. Aldehydes are notorious for their ability to cross-link proteins via Schiff base formation, leading to sensitization, while the chromene scaffold can exacerbate mucosal irritation.

Table 1: GHS Hazard and Precautionary Profile

GHS CodeHazard/Precautionary StatementMechanistic Causality
H315 Causes skin irritationThe electrophilic aldehyde reacts with nucleophilic amino acid residues (e.g., lysine) in epidermal proteins, forming covalent adducts.
H319 Causes serious eye irritationPhenolic and aldehyde moieties disrupt the lipid bilayer of corneal epithelial cells, causing acute inflammation.
H335 May cause respiratory irritationVolatilization or aerosolization of the compound reacts directly with sensitive respiratory mucosal membranes.
P280 Wear protective gloves/clothing/eye protectionA physical barrier is strictly required to prevent covalent adduction to biological tissues.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on chemical compatibility and breakthrough times, rather than generic laboratory defaults.

  • Hand Protection (Gloves):

    • Selection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory for handling the solid powder.

    • Causality: Nitrile provides excellent resistance to solid aldehydes and limits permeation. Crucial Insight: If the compound is dissolved in a penetrative solvent like DMSO or DMF, you must upgrade to butyl rubber or laminate gloves (e.g., Silver Shield). These solvents act as rapid transdermal carriers, and standard nitrile will fail instantly upon contact with the solution.

  • Eye and Face Protection:

    • Selection: Snug-fitting chemical splash goggles (EN 166 or ANSI Z87.1 approved).

    • Causality: Standard safety glasses with side shields are insufficient against fine dust particulates or accidental solvent splashes containing the dissolved chromene.

  • Respiratory Protection:

    • Selection: Handling must be restricted to a Class II chemical fume hood. If a hood is unavailable (e.g., during a large-scale spill), an N95/P100 particulate respirator or a half-mask with organic vapor/particulate cartridges (ABEK-P3) is required.

    • Causality: While 8-hydroxy-2H-chromene-3-carbaldehyde is a solid, static charge during weighing can easily aerosolize fine particulates, leading to inhalation exposure (H335).

  • Body Protection:

    • Selection: Flame-retardant, static-dissipative lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging through contaminated surfaces and provide a secure seal over the glove gauntlet.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of 8-hydroxy-2H-chromene-3-carbaldehyde remains a controlled process.

Step 1: Environment Control Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger uncontrolled exothermic reactions.

Step 2: Static Dissipation Aldehyde powders often carry a high static charge. Use an anti-static zeroing ionizer on the analytical balance. Causality: This prevents the powder from dispersing into the air or clinging to the spatula upon opening the vial, ensuring accurate dosing and preventing inhalation.

Step 3: Closed-System Weighing Use a disposable, anti-static polypropylene spatula. Weigh the material directly into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial) rather than an open weigh boat. Causality: This minimizes environmental exposure during transit from the balance to the reaction block.

Step 4: Decontamination Wipe down the balance and surrounding hood area with a solvent that solubilizes the compound (e.g., ethanol), followed immediately by a water wipe to remove any residual solvent.

G Start Retrieve from Inert Storage PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing & Dispensing (Closed System) Hood->Weigh Spill Accidental Spill? Weigh->Spill Cleanup Neutralize & Absorb (Vermiculite/Sand) Spill->Cleanup Yes React Proceed to Reaction Setup Spill->React No Dispose Hazardous Waste Disposal (Incineration) Cleanup->Dispose React->Dispose Post-Reaction Waste

Operational workflow for handling 8-hydroxy-2H-chromene-3-carbaldehyde and spill management.

Spill Management & Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must be algorithmic and chemically sound [3, 4].

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the safe operating level.

  • Contain: If the spill is solid, do not sweep dry , as this aerosolizes the dust. Cover the spill with damp sand or a commercial inert absorbent (e.g., vermiculite).

  • Neutralize: Wash the spill area with a 5% sodium bisulfite solution.

    • Causality: Sodium bisulfite reacts specifically with the aldehyde group to form a water-soluble, relatively benign bisulfite adduct, neutralizing the primary electrophilic hazard before cleanup.

  • Collect: Carefully scoop the absorbed, neutralized mixture using a non-sparking tool into a hazardous waste container.

  • Dispose: Seal the waste container. Label it explicitly as "Hazardous Waste: Toxic/Irritant Solid (Aldehyde Derivative)". Disposal must be handled via high-temperature incineration by a certified environmental contractor, in strict compliance with local EPA/RCRA regulations.

References

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